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  • Product: 1,3-Bis(2-methylphenyl)prop-2-en-1-one
  • CAS: 61572-45-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1,3-Bis(2-methylphenyl)prop-2-en-1-one

In-Depth Technical Guide: 1,3-Bis(2-methylphenyl)prop-2-en-1-one (2,2'-Dimethylchalcone) Executive Summary 1,3-Bis(2-methylphenyl)prop-2-en-1-one, commonly known as 2,2'-dimethylchalcone, represents a critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: 1,3-Bis(2-methylphenyl)prop-2-en-1-one (2,2'-Dimethylchalcone)

Executive Summary

1,3-Bis(2-methylphenyl)prop-2-en-1-one, commonly known as 2,2'-dimethylchalcone, represents a critical structural probe within the chalcone (1,3-diaryl-2-propen-1-one) family. Unlike its planar unsubstituted or para-substituted counterparts, this ortho,ortho-disubstituted derivative is defined by significant steric torsion. The presence of methyl groups at the C-2 and C-2' positions forces the aromatic rings out of planarity with the central enone bridge, fundamentally altering its physicochemical profile, electrophilicity, and binding kinetics.

This guide provides a comprehensive technical analysis of 2,2'-dimethylchalcone, focusing on its synthesis, structural dynamics, and utility in Structure-Activity Relationship (SAR) studies for drug development.

Molecular Architecture & Steric Dynamics

The defining feature of 2,2'-dimethylchalcone is the steric clash between the ortho-methyl groups and the carbonyl oxygen or vinylic protons. This interaction disrupts the extended


-conjugation typical of the chalcone scaffold.
  • Torsional Strain: In the lowest energy conformation, the A-ring (ketone side) and B-ring (aldehyde side) are twisted relative to the C=C-C=O plane. This twist angle (

    
    ) can exceed 30-40°, compared to <10° for unsubstituted chalcone.
    
  • Electronic Consequences:

    • UV-Vis Shift: The loss of planarity results in a hypsochromic (blue) shift in the

      
       compared to the planar para-isomer (1,3-bis(4-methylphenyl)prop-2-en-1-one).
      
    • Reactivity: The steric bulk shields the

      
      -carbon, reducing its susceptibility to nucleophilic attack (Michael addition) by biological thiols (e.g., glutathione, cysteine residues). This modulation of electrophilicity is crucial for designing selective covalent inhibitors.
      

Physicochemical Profile

PropertyValue / Description
IUPAC Name (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one
Common Name 2,2'-Dimethylchalcone
CAS Number 61572-45-0
Molecular Formula C

H

O
Molecular Weight 236.31 g/mol
Melting Point ~48–55 °C (Lower than p-isomer due to packing disruption)
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in Water
LogP (Predicted) ~4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 0 / 1

Synthetic Pathway: Optimized Claisen-Schmidt Condensation

The synthesis of 2,2'-dimethylchalcone requires precise control to overcome the steric hindrance of the ortho-methyl groups during the C-C bond formation.

Mechanism of Action

The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration. The rate-determining step is often the initial nucleophilic attack of the enolate on the hindered aldehyde carbonyl.

SynthesisMechanism cluster_0 Reactants cluster_1 Intermediate Acetophenone 2'-Methylacetophenone (Nucleophile) Enolate Enolate Formation (OH- Catalyzed) Acetophenone->Enolate -H+ Aldehyde 2-Methylbenzaldehyde (Electrophile) Aldol $beta$-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol + Aldehyde Product 2,2'-Dimethylchalcone (E-Isomer) Aldol->Product -H2O (Dehydration)

Caption: Stepwise mechanism for the synthesis of 2,2'-dimethylchalcone via Claisen-Schmidt condensation.

Detailed Protocol

Reagents:

  • 2-Methylacetophenone (10 mmol, 1.34 g)

  • 2-Methylbenzaldehyde (10 mmol, 1.20 g)

  • Sodium Hydroxide (40% aq. solution, 5 mL)

  • Ethanol (95%, 15 mL)

Procedure:

  • Preparation: Dissolve 2-methylacetophenone in ethanol in a 50 mL round-bottom flask.

  • Addition: Add 2-methylbenzaldehyde to the solution with vigorous stirring.

  • Catalysis: Dropwise add the NaOH solution while maintaining the temperature at 0–5 °C (ice bath) to prevent polymerization or side reactions (Cannizzaro).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Note: The reaction time is significantly longer than for unsubstituted chalcones due to steric hindrance.

  • Work-up: Pour the reaction mixture into crushed ice-water (100 mL) and acidify slightly with dilute HCl (pH ~4-5) to neutralize the base and precipitate the product.

  • Purification: Filter the yellow precipitate. Recrystallize from hot ethanol to obtain yellow needles.

Expected Yield: 60–75% (Lower than para-isomers due to steric effects).

Pharmacological Potential & Drug Development

In drug discovery, 2,2'-dimethylchalcone serves as a vital negative control or steric probe . Its biological activity is often compared to the planar parent compound to determine the necessity of planarity for target binding.

Structure-Activity Relationship (SAR) Insights
  • Tubulin Inhibition: Chalcones target the colchicine-binding site of tubulin. Studies suggest that ortho-substitution can drastically reduce potency if the binding pocket requires a flat molecule, but can enhance specificity if the pocket accommodates the twist (e.g., in certain multidrug-resistant cancer lines).

  • Michael Acceptor Reactivity: The ortho-methyl groups sterically shield the

    
    -carbon. This reduces the rate of covalent modification of cysteine residues (e.g., in NF-
    
    
    
    B or Keap1), potentially lowering "off-target" toxicity compared to more reactive chalcones.

SAR_Logic cluster_effects Effect of 2,2'-Dimethyl Substitution Chalcone Chalcone Scaffold (Michael Acceptor) Twist Steric Twist (Non-Planar) Chalcone->Twist Shield Steric Shielding of $beta$-Carbon Chalcone->Shield Binding Reduced Affinity (Planar Pockets) Twist->Binding Selectivity Enhanced Selectivity (Twisted Pockets) Twist->Selectivity Toxicity Reduced Covalent Toxicity Shield->Toxicity

Caption: Impact of ortho-methyl substitution on the pharmacological profile of chalcones.

Experimental Validation: Characterization

To validate the synthesis of 2,2'-dimethylchalcone, the following spectroscopic signatures must be confirmed.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
      -H (Doublet):  ~7.3–7.5 ppm (
      
      
      
      Hz, indicating trans-geometry).
    • 
      -H (Doublet):  ~7.8–8.0 ppm. Note: This proton may appear upfield compared to the para-isomer due to the shielding effect of the twisted aromatic ring.
      
    • Methyl Groups: Two distinct singlets around 2.3–2.5 ppm.

  • IR Spectroscopy:

    • C=O Stretch: ~1650–1660 cm

      
       (Conjugated ketone).
      
    • C=C Stretch: ~1600 cm

      
      .
      
    • The C=O frequency is typically higher than in planar chalcones (1640 cm

      
      ) because the loss of planarity reduces the conjugation that normally weakens the C=O bond.
      

References

  • Synthesis & Mechanism:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Structural Analysis: Dhar, D. N. (1981). The Chemistry of Chalcones and Related Compounds. Wiley-Interscience. (Comprehensive review of chalcone stereochemistry and spectroscopy).
  • Biological Activity (General Chalcones): Ni, L., et al. (2004). "Synthesis and antitumor activity of trimethoxychalcone derivatives." Bioorganic & Medicinal Chemistry Letters, 14(15), 3963-3965. Link (Context for steric effects in anticancer activity).

  • Steric Effects in Chalcones: Aponte, J. C., et al. (2008). "Synthesis, cytotoxicity, and anti-Trypanosoma cruzi activity of new chalcones." Bioorganic & Medicinal Chemistry Letters, 18(10), 2812-2815. Link (Discusses how substitution patterns affect biological outcomes).

  • Crystallography (Analogous Structures): Butcher, R. J., et al. (2007). "Crystal structure of (2E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one." Acta Crystallographica Section E, 63(2), o864-o866. Link (Provides structural data for similar ortho-methyl chalcones).

Exploratory

An In-Depth Technical Guide to 1,3-Bis(2-methylphenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1,3-Bis(2-methylphenyl)prop-2-en-1-one, a member of the chalcone family of organic compounds. Chal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-Bis(2-methylphenyl)prop-2-en-1-one, a member of the chalcone family of organic compounds. Chalcones, characterized by an open-chain flavonoid structure, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details the fundamental molecular properties, a validated synthesis protocol, and the spectroscopic characterization of the title compound, providing a foundational resource for its further investigation and application in drug discovery and development.

Core Molecular Attributes

1,3-Bis(2-methylphenyl)prop-2-en-1-one, also known as 2',2''-dimethylchalcone, possesses a chemical backbone that is a subject of extensive research in the development of novel therapeutic agents. Its molecular structure, comprising two methyl-substituted phenyl rings linked by an α,β-unsaturated carbonyl system, is a key determinant of its chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₁₇H₁₆OInferred from isomeric data[1][2]
Molecular Weight 236.31 g/mol Inferred from isomeric data[1][2]

Synthesis via Claisen-Schmidt Condensation

The synthesis of 1,3-Bis(2-methylphenyl)prop-2-en-1-one is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation reaction. This method is widely employed for chalcone synthesis due to its operational simplicity and the ready availability of starting materials.[3][4] The reaction involves the condensation of 2-methylacetophenone with 2-methylbenzaldehyde in the presence of a strong base, such as sodium hydroxide.

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a well-established three-step mechanism:

  • Enolate Formation: A hydroxide ion abstracts an α-hydrogen from 2-methylacetophenone, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of 2-methylbenzaldehyde to form an alkoxide intermediate.

  • Dehydration: The intermediate is protonated by water, and subsequent dehydration yields the stable α,β-unsaturated ketone, 1,3-Bis(2-methylphenyl)prop-2-en-1-one.[5]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration 2_methylacetophenone 2-Methylacetophenone enolate Enolate Ion (Resonance Stabilized) 2_methylacetophenone->enolate + OH⁻ OH- OH⁻ H2O H₂O enolate->H2O - H₂O alkoxide Alkoxide Intermediate enolate->alkoxide + 2-Methylbenzaldehyde 2_methylbenzaldehyde 2-Methylbenzaldehyde beta_hydroxy_ketone β-Hydroxy Ketone alkoxide->beta_hydroxy_ketone + H₂O chalcone 1,3-Bis(2-methylphenyl)prop-2-en-1-one beta_hydroxy_ketone->chalcone - H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 1,3-Bis(2-methylphenyl)prop-2-en-1-one.

Materials:

  • 2-Methylacetophenone

  • 2-Methylbenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl, dilute)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-methylacetophenone (1 equivalent) and 2-methylbenzaldehyde (1 equivalent) in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2N).[6]

  • Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Neutralization: Upon completion of the reaction (typically after several hours), the mixture is poured into a beaker containing crushed ice and acidified with dilute HCl to neutralize the excess NaOH. A solid precipitate of the crude product will form.

  • Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The solid is then dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3-Bis(2-methylphenyl)prop-2-en-1-one.[3][5]

Synthesis_Workflow start Start dissolve_reactants Dissolve 2-methylacetophenone and 2-methylbenzaldehyde in Ethanol start->dissolve_reactants add_base Slowly add aqueous NaOH solution dissolve_reactants->add_base stir_reaction Stir at room temperature add_base->stir_reaction monitor_tlc Monitor reaction by TLC stir_reaction->monitor_tlc workup Pour into ice/water and acidify with HCl monitor_tlc->workup Reaction complete filtration Collect crude product by vacuum filtration workup->filtration wash Wash with cold water filtration->wash dry Dry the solid wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize characterize Characterize the pure product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and characterization of 1,3-Bis(2-methylphenyl)prop-2-en-1-one.

Spectroscopic Characterization

The structural confirmation of synthesized 1,3-Bis(2-methylphenyl)prop-2-en-1-one is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for this exact isomer is not widely published, the expected spectral characteristics can be inferred from data on closely related chalcone derivatives.[7][8][9][10][11][12][13]

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals corresponding to the aromatic protons of the two methylphenyl rings, the vinylic protons of the α,β-unsaturated system, and the methyl group protons. The coupling constants between the vinylic protons are indicative of the trans configuration of the double bond.
¹³C NMR Resonances for the carbonyl carbon, the olefinic carbons, and the aromatic carbons of the two rings, as well as the methyl carbons.
IR Spectroscopy A strong absorption band for the C=O stretching vibration of the α,β-unsaturated ketone, and characteristic bands for C=C stretching of the aromatic rings and the vinyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

Chalcones are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[14] These include anti-inflammatory, antimicrobial, and anticancer properties.[15][16] The specific substitution pattern of the phenyl rings in 1,3-Bis(2-methylphenyl)prop-2-en-1-one may confer unique pharmacological properties, making it a valuable candidate for further investigation. For instance, substituted chalcones have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an important target in anti-inflammatory drug design.[7][17]

The presence of the α,β-unsaturated ketone moiety makes chalcones reactive intermediates for the synthesis of various heterocyclic compounds, further expanding their potential in the development of novel therapeutic agents.[14]

Conclusion

This technical guide provides essential information on the molecular properties, synthesis, and characterization of 1,3-Bis(2-methylphenyl)prop-2-en-1-one. The detailed Claisen-Schmidt condensation protocol offers a reliable method for its preparation, and the outlined spectroscopic characteristics provide a basis for its structural verification. The established pharmacological importance of the chalcone scaffold suggests that 1,3-Bis(2-methylphenyl)prop-2-en-1-one is a promising compound for further research and development in medicinal chemistry.

References

  • Design, synthesis, and biological evaluation of 1,3-diarylprop-2-en-1-ones : a novel class of cyclooxygenase-2 inhibitors. (2006). PubMed. [Link]

  • Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Nevolab. [Link]

  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. (2024). ChemRxiv. [Link]

  • (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one. PubChem. [Link]

  • Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. [Link]

  • Supporting Information for: A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Organic Syntheses. [Link]

  • 1,3-Bis(4-methylphenyl)prop-2-en-1-one. PubChem. [Link]

  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. (2014). Organic Syntheses. [Link]

  • Chalcone. Wikipedia. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • 1H and 13C NMR Data for 1 and 2 a. ResearchGate. [Link]

  • Supporting Information. (2007). Wiley-VCH. [Link]

  • US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
  • Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. (2025). ResearchGate. [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). PubMed. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2022). World News of Natural Sciences. [Link]

  • (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. (2025). MDPI. [Link]

  • Supporting Information for: Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. AWS. [Link]

  • Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. ChEMBL. [Link]

  • Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenase and lipoxygenase. (2005). ResearchGate. [Link]

  • (2E)-1,3-Bis(4-methylphenyl)prop-2-en-1-one. Oakwood Chemical. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). MDPI. [Link]

  • 1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]

  • Supplementary information. The Royal Society of Chemistry. [Link]

  • Supporting Information for. The Royal Society of Chemistry. [Link]

Sources

Foundational

The "Ortho" Effect: A Technical Guide to Chalcone Derivatives with Ortho-Methyl Substitutions

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of chalcone derivatives featuring ortho-methyl substitutions on their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of chalcone derivatives featuring ortho-methyl substitutions on their aromatic rings. We will delve into the synthetic nuances, unique biological activities, and structure-activity relationships (SAR) conferred by this specific substitution pattern. Our focus is on the causality behind experimental choices and the mechanistic underpinnings of the observed biological effects, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Ortho-Methyl Group in Chalcone Scaffolds

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are a versatile class of bioactive molecules.[1][2] Their synthetic accessibility and broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a privileged scaffold in medicinal chemistry.[3][4][5][6] The biological profile of chalcones can be significantly modulated by the nature and position of substituents on their two aromatic rings (Ring A and Ring B).

The introduction of a methyl group at the ortho (2 or 2') position introduces unique steric and electronic effects that can profoundly influence the molecule's conformation, reactivity, and interaction with biological targets. This "ortho effect" can lead to derivatives with enhanced potency, selectivity, and altered mechanisms of action compared to their meta- or para-substituted counterparts. This guide will specifically elucidate the impact of this ortho-methyl substitution.

Synthetic Strategies for Ortho-Methyl Chalcones

The primary and most widely employed method for synthesizing chalcones, including those with ortho-methyl substitutions, is the Claisen-Schmidt condensation .[7][8] This base-catalyzed reaction involves the condensation of an ortho-methyl substituted acetophenone with an aromatic aldehyde, or vice versa.

Core Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a β-hydroxy ketone intermediate, which readily dehydrates to yield the α,β-unsaturated ketone core of the chalcone.

Claisen_Schmidt cluster_reactants Reactants cluster_process Process cluster_product Product ortho-Methyl Acetophenone Enolate Formation Enolate Formation ortho-Methyl Acetophenone->Enolate Formation Deprotonation Aromatic Aldehyde Nucleophilic Attack Nucleophilic Attack Aromatic Aldehyde->Nucleophilic Attack Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Enolate Formation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Enolate Formation->Nucleophilic Attack Dehydration Dehydration Nucleophilic Attack->Dehydration ortho-Methyl Chalcone Dehydration->ortho-Methyl Chalcone

Caption: General workflow for the Claisen-Schmidt condensation to synthesize ortho-methyl chalcones.

Experimental Protocol: Synthesis of 2'-Methylchalcone

This protocol outlines a standard laboratory procedure for the synthesis of a representative ortho-methyl chalcone.

Materials:

  • 2'-Methylacetophenone

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • 0.1 N Hydrochloric Acid (HCl)

  • Crushed ice

  • Rectified spirit (for recrystallization)

Procedure:

  • To a vigorously stirring mixture of benzaldehyde (1.01 ml, 10 mmol) and 2'-methylacetophenone (1.34 g, 10 mmol) in rectified spirit (10 ml), add a 10% aqueous solution of NaOH (10 ml) dropwise over 30 minutes.

  • Maintain the reaction mixture temperature between 20–25°C using a cold water bath.

  • Continue stirring for an additional 5 hours.

  • Neutralize the reaction mixture with 0.1 N dilute HCl, which will cause the chalcone to precipitate.

  • Filter the crude product, wash with cold water, and air dry.

  • Recrystallize the crude chalcone from rectified spirit to obtain the pure 2'-methylchalcone.[9]

Self-Validation: The purity of the synthesized compound should be assessed by thin-layer chromatography (TLC), and its structure confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[9]

Biological Activities of Ortho-Methyl Chalcones

The ortho-methyl group can significantly influence the biological activity of chalcones, leading to enhanced potency in several therapeutic areas.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of ortho-methyl substituted chalcones. For instance, 2'-methylchalcone has been synthesized and evaluated for its anti-inflammatory properties.[9] The presence of substituents on the aromatic rings of chalcones is known to strongly influence their anti-inflammatory potency.[10]

Mechanism of Action: The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit key inflammatory mediators and pathways. These include the inhibition of cyclooxygenase (COX) enzymes, reduction of prostaglandin E2 production, and suppression of inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB) activities.

Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression COX-2 COX-2 Pro-inflammatory Gene Expression->COX-2 iNOS iNOS Pro-inflammatory Gene Expression->iNOS Prostaglandins Prostaglandins COX-2->Prostaglandins Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Inflammation Inflammation Prostaglandins->Inflammation Nitric Oxide->Inflammation ortho-Methyl Chalcone ortho-Methyl Chalcone ortho-Methyl Chalcone->NF-κB Activation Inhibits ortho-Methyl Chalcone->COX-2 Inhibits ortho-Methyl Chalcone->iNOS Inhibits

Caption: Potential anti-inflammatory mechanism of ortho-methyl chalcones.

Anticancer Activity

The anticancer potential of chalcones is well-documented, and ortho-methyl substitutions can play a crucial role in enhancing this activity. Some studies suggest that the presence of a methyl group at the α-position of the chalcone scaffold is important for cytotoxicity. For example, an α-methylchalcone derivative showed potent growth inhibitory effects on human prostatic carcinoma cell lines with IC50 values in the nanomolar range, a 1000-fold increase in cytotoxicity compared to its non-α-substituted counterparts.[11]

Mechanism of Action: The anticancer effects of chalcones are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[12] The ortho-methyl group can influence these activities by altering the molecule's ability to bind to its biological targets.

Antimicrobial Activity

Chalcones and their derivatives are known to possess a broad spectrum of antimicrobial activities against various bacteria and fungi.[4][5] The presence and position of substituents on the aromatic rings can significantly affect their antimicrobial potency. While specific data on ortho-methyl chalcones is still emerging, the general structure-activity relationships of chalcones suggest that lipophilicity and electronic effects play a key role in their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Structure-Activity Relationship (SAR) Insights

The "ortho effect" of the methyl group can be rationalized through several key SAR principles:

  • Steric Hindrance: The ortho-methyl group can induce a non-planar conformation between the aromatic ring and the α,β-unsaturated carbonyl system. This conformational constraint can influence the molecule's binding affinity and selectivity for specific biological targets. Conformational analysis using techniques like DFT can help elucidate the preferred conformations of these molecules.[13][14]

  • Electronic Effects: The methyl group is an electron-donating group, which can modulate the electron density of the aromatic ring and the reactivity of the α,β-unsaturated carbonyl system. This can affect the molecule's susceptibility to nucleophilic attack, a key interaction in many biological processes.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the chalcone, which can enhance its ability to cross cell membranes and reach intracellular targets.

Table 1: Influence of Ortho-Methyl Substitution on Biological Activity (Illustrative)

CompoundSubstitutionTargetActivity (IC50)Reference
Chalcone AUnsubstitutedCancer Cell Line X10 µMFictional
Chalcone B 2'-Methyl Cancer Cell Line X 2 µM Fictional
Chalcone C4'-MethylCancer Cell Line X8 µMFictional
Chalcone Dα-MethylProstatic CarcinomaNanomolar range[11]

Future Perspectives and Conclusion

Chalcone derivatives with ortho-methyl substitutions represent a promising area for further investigation in drug discovery. The unique steric and electronic properties conferred by the ortho-methyl group can lead to compounds with enhanced biological activities and novel mechanisms of action. Future research should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a library of ortho-methyl chalcones with varied substitution patterns on the second aromatic ring is needed to fully understand the SAR.

  • Mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by ortho-methyl chalcones will be crucial for their rational design and development as therapeutic agents.

  • In vivo studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Synthesis and preliminary evaluation of a focused chalcone library for anti-inflammatory activity. (2013).
  • A Comparative Guide to the Synthetic Routes of Substituted Chalcones. (n.d.). BenchChem.
  • New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. (2021). Molecules, 26(18), 5483.
  • Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives. (n.d.). Medicinal Chemistry Research, 20, 1173–1181.
  • Synthesis and Structure/Activity Relationships of 2'-Hydroxylated Chalcones. (2018). Conference: 12th National Meeting of Organic Chemistry / 5th National Meeting of Therapeutic Chemistry.
  • Advances in Chalcones with Anticancer Activities. (2014). Current Topics in Medicinal Chemistry, 14(21), 2470-2489.
  • Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. (2021). Molecules, 26(12), 3691.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Chemistry, 5(4), 2816-2826.
  • Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (2025). International Journal of Molecular Sciences, 26(2), 920.
  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026). Journal of Biomolecular Structure and Dynamics, 1-19.
  • Synthesis, Characterization and Antimicrobial Screening of Novel Ortho Hydroxy Chalcones. (2016). International Journal of Current Microbiology and Applied Sciences, 5(3), 785-791.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Biomolecules, 13(5), 814.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega, 8(22), 19371–19412.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Journal of the Brazilian Chemical Society, 36(5).
  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). Journal of Biomolecular Structure and Dynamics, 1-17.
  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). International Journal of Molecular Sciences, 23(19), 11776.
  • Synthesis and Characterization of Some Chalcone Derivatives. (2007). Trends in Applied Sciences Research, 2(1), 52-56.
  • Chalcones with Anticancer Activity. (2023). Encyclopedia, 3(2), 629-648.
  • Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. (2008). Archiv der Pharmazie, 341(11), 704-710.
  • Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL-60 leukaemia cells. (2022). Bioorganic Chemistry, 127, 105926.
  • Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. (2019). Saudi Journal of Medical and Pharmaceutical Sciences, 5(6), 512-526.
  • Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. (2022). Frontiers in Chemistry, 10, 966224.
  • Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. (n.d.). E-Journal of Chemistry, 6(S1), S459-S464.
  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 125-129.
  • Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. (n.d.). Natural Volatiles and Essential Oils, 9(3), 101-112.
  • Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. (2015). Der Pharma Chemica, 7(1), 135-141.
  • Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. (2025). Chemistry & Biology Interface, 15(1), 1-25.
  • Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. (2025). European Journal of Medicinal Chemistry, 298, 117769.
  • Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). Medicinal Research Reviews, 33(4), 835-874.
  • Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity, and Reversal of Drug Resistance in HeLa/DDP Cells. (n.d.). Molecules, 28(23), 7852.
  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024).
  • Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. (2025). European Journal of Medicinal Chemistry, 299, 117822.
  • Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. (n.d.). Molecules, 28(14), 5510.
  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (2025). Molecules, 30(12), 2963.
  • Chalcones bearing N, O, and S-heterocycles: Recent notes on their biological significances. (2019). Journal of Taibah University for Science, 13(1), 823-835.
  • Synthesis and biological evaluation of α-methyl-chalcone for anti-cervical cancer activity. (2025). Results in Chemistry, 8, 100742.
  • Chalcones with N‐Methylpiperazine Moiety: Synthesis, Monoamine Oxidase Inhibition, Neuroprotective Effect and Computer Simulation Study. (2025). Archiv der Pharmazie, 358(11), 2200384.
  • Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. (2021). International Journal of Pharmaceutical Research, 13(4).
  • Monoamine Oxidase Inhibitory Activity: Methyl- versus Chlorochalcone Deriv
  • Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2025).
  • Chalcone-based small-molecule inhibitors attenuate malignant phenotype via targeting deubiquitinating enzymes. (n.d.). Oncogene, 33(36), 4515-4526.
  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2023). International Journal of Molecular Sciences, 24(19), 14619.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Journal of the Brazilian Chemical Society, 36(5).
  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Mini-Reviews in Organic Chemistry, 18(6), 723-736.

Sources

Exploratory

Technical Whitepaper: Synthetic Evolution of 1,3-Bis(2-methylphenyl)prop-2-en-1-one

Executive Summary This technical guide details the synthetic pathways for 1,3-Bis(2-methylphenyl)prop-2-en-1-one (commonly referred to as 2,2'-dimethylchalcone). Unlike the facile synthesis of unsubstituted chalcones, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways for 1,3-Bis(2-methylphenyl)prop-2-en-1-one (commonly referred to as 2,2'-dimethylchalcone). Unlike the facile synthesis of unsubstituted chalcones, this specific derivative presents unique kinetic challenges due to steric hindrance at the ortho positions on both aromatic rings. This document analyzes the mechanistic bottlenecks imposed by these substituents and provides optimized protocols ranging from classical Claisen-Schmidt condensation to microwave-assisted intensification.

Part 1: Structural Analysis & Retrosynthetic Logic

The "Ortho-Effect" Challenge

The target molecule is an


-unsaturated ketone constructed from two ortho-substituted precursors.
  • Precursor A (Nucleophile): 2'-Methylacetophenone.

  • Precursor B (Electrophile): 2-Methylbenzaldehyde.

Mechanistic Bottleneck: In a standard base-catalyzed aldol condensation, the rate-determining step is often the nucleophilic attack of the enolate.

  • Enolization Inhibition: The ortho-methyl group on the acetophenone prevents coplanarity of the carbonyl with the phenyl ring, slightly destabilizing the enolate intermediate.

  • Electrophilic Shielding: The ortho-methyl group on the benzaldehyde sterically shields the carbonyl carbon, significantly retarding the attack of the bulky enolate.

Consequently, standard protocols (NaOH/EtOH at room temperature) often result in low yields (<40%) or incomplete conversion for this specific bis-ortho derivative. The protocols below are engineered to overcome these energy barriers.

Part 2: Experimental Protocols

Method A: Thermodynamic Control (Modified Claisen-Schmidt)

Best for: Large-scale batch synthesis where reaction time is not critical.

This protocol utilizes a stronger base concentration and elevated thermal energy to overcome the steric repulsion between the 2-methyl groups during C-C bond formation.

Reagents:

  • 2'-Methylacetophenone (10 mmol)

  • 2-Methylbenzaldehyde (10 mmol)

  • Potassium Hydroxide (KOH) pellets (40 mmol)

  • Ethanol (Absolute, 20 mL)

Protocol:

  • Dissolution: Dissolve 10 mmol of 2'-methylacetophenone and 10 mmol of 2-methylbenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Preparation: Dissolve 40 mmol of KOH in a minimum amount of water (approx. 2-3 mL) and add this dropwise to the main solution while stirring.

    • Note: KOH is preferred over NaOH for hindered chalcones due to its higher basicity in alcoholic media.

  • Reaction: Reflux the mixture at 70°C for 12–24 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The hindered nature requires prolonged heating compared to the 2-3 hours needed for unsubstituted chalcones.

  • Workup: Pour the reaction mixture into 100 mL of ice-water containing 2 mL of HCl (to neutralize excess base).

  • Isolation: The yellow precipitate is filtered, washed with cold water until neutral, and recrystallized from ethanol.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening and library generation.

Microwave irradiation provides direct dielectric heating, which is particularly effective for overcoming the activation energy barrier caused by steric hindrance in bis-ortho chalcones.

Reagents:

  • 2'-Methylacetophenone (5 mmol)

  • 2-Methylbenzaldehyde (5 mmol)

  • Basic Alumina (Al₂O₃) or KOH impregnated on Clay

Protocol:

  • Solvent-Free Mixing: Mix the ketone and aldehyde in a 1:1 molar ratio in a mortar.

  • Catalyst Addition: Add basic alumina (2g) and grind the mixture until a homogeneous paste is formed.

  • Irradiation: Place the mixture in a microwave reactor (open vessel mode) and irradiate at 300W for 2–4 minutes.

    • Safety: Use short bursts (30s) to prevent charring.

  • Extraction: Elute the product from the solid support using dichloromethane (DCM).

  • Purification: Evaporate solvent. Yields typically exceed 85% with significantly higher purity than Method A.

Part 3: Mechanistic Visualization

The following diagram illustrates the Claisen-Schmidt pathway, highlighting the specific steric clash points (indicated in red) that necessitate the modified conditions described above.

ClaisenSchmidt cluster_sterics Steric Clash Zone Start 2'-Methylacetophenone Enolate Enolate Intermediate (Sterically Crowded) Start->Enolate Deprotonation (Slowed by ortho-Me) Base Base (OH-) Base->Enolate Aldol Beta-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack (High Activation Energy due to Sterics) Aldehyde 2-Methylbenzaldehyde Aldehyde->Aldol Product 1,3-Bis(2-methylphenyl) prop-2-en-1-one Aldol->Product -H2O (Dehydration) Thermodynamic Sink

Caption: Mechanistic pathway of the Claisen-Schmidt condensation. The red dashed zone indicates the critical step where ortho-substitution hinders orbital overlap, requiring elevated temperature or microwave forcing.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated. The ortho-methyl groups induce specific shifts compared to standard chalcones.

Data Summary Table
ParameterSpecificationNotes
Appearance Pale yellow crystalline solidColor intensity is often lower than para-substituted analogues due to twisted conjugation.
Melting Point 60–80°C (Range varies by purity)Note: Bis-ortho substitution often lowers MP compared to para-isomers (e.g., 4,4'-dimethyl melts >130°C).
¹H NMR (Alkene)

7.2–8.0 ppm (Doublets)
Look for coupling constant

Hz, confirming the (E)-isomer .
¹H NMR (Methyls)

2.3–2.5 ppm (Singlets)
Distinct signals for acetyl-side vs. benzoyl-side methyls.
IR (Carbonyl) ~1650–1660 cm⁻¹Shifted slightly higher than planar chalcones due to loss of conjugation planarity.
Crystallographic Insight

Unlike the planar structure of unsubstituted chalcone, 1,3-bis(2-methylphenyl)prop-2-en-1-one adopts a non-planar twisted conformation . The steric repulsion between the carbonyl oxygen and the ortho-methyl group forces the aromatic ring out of plane. This reduces the effective conjugation length, explaining the hypsochromic shift (blue shift) often observed in its UV-Vis spectrum compared to the 4,4'-isomer.

References

  • BenchChem. A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. (Discusses the steric kinetics of ortho-substituted acetophenones).

  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones.[1] Journal of Chemical Education, 81(9), 1345. (Foundational green chemistry protocol).

  • Thirunarayanan, G., et al. (2012). Microwave-Assisted Synthesis of Chalcones.[1] (Details the acceleration of hindered enone formation).

  • Oakwood Chemical. (2E)-1,3-Bis(4-methylphenyl)prop-2-en-1-one Technical Data. (Comparative data for the para-isomer to establish baseline properties).

  • CymitQuimica. Product Specification: (2E)-1,3-Bis(4-methylphenyl)prop-2-en-1-one.[2][3][4]

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility Profile of 1,3-Bis(2-methylphenyl)prop-2-en-1-one in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel chalcone derivative, 1,3-Bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel chalcone derivative, 1,3-Bis(2-methylphenyl)prop-2-en-1-one. In the absence of established public data for this specific molecule, this document outlines a systematic approach, from first principles of solubility to detailed experimental protocols and advanced thermodynamic analysis. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology. This guide is structured to empower researchers to generate high-quality, reliable solubility data, a critical parameter in drug discovery and development for formulation, bioavailability, and toxicity assessment.[1][2]

Introduction: The Significance of Chalcones and Their Solubility

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of organic compounds.[3] They serve as precursors in the biosynthesis of flavonoids and are recognized for their broad spectrum of pharmacological activities.[4] The specific compound of interest, 1,3-Bis(2-methylphenyl)prop-2-en-1-one, is an ortho-substituted chalcone. The positioning of the methyl groups on the phenyl rings is anticipated to influence its physicochemical properties, including solubility, through steric and electronic effects.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental determinant of a drug candidate's success.[5] Poor aqueous solubility can lead to low bioavailability, hindering therapeutic efficacy.[2][5] Conversely, understanding solubility in various organic solvents is crucial for synthesis, purification, crystallization, and the formulation of amorphous solid dispersions or lipid-based delivery systems.[5] This guide provides the necessary protocols to meticulously characterize the solubility of this novel chalcone.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental determination, a theoretical understanding of the factors governing solubility is paramount. The adage "like dissolves like" provides a foundational principle. The solubility of 1,3-Bis(2-methylphenyl)prop-2-en-1-one will be dictated by the interplay of its molecular properties with those of the solvent.

Key Molecular Interactions:

  • Van der Waals forces: These non-specific interactions will be present between the chalcone and all organic solvents.

  • Dipole-dipole interactions: The polar carbonyl group in the chalcone will interact favorably with polar solvents.

  • Hydrogen bonding: While the chalcone itself is not a strong hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, influencing its solubility in protic solvents.

  • π-π stacking: The aromatic rings of the chalcone can interact with aromatic solvents.

The ortho-methyl groups introduce steric hindrance, which may affect the planarity of the molecule and its ability to pack in a crystal lattice, potentially influencing the energy required for dissolution.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method . This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • 1,3-Bis(2-methylphenyl)prop-2-en-1-one (high purity)

  • A range of organic solvents (analytical grade), for example:

    • Non-polar: Heptane, Toluene

    • Polar aprotic: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN)

    • Polar protic: Methanol, Ethanol, Isopropanol

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Shake-Flask Protocol
  • Preparation: Add an excess amount of solid 1,3-Bis(2-methylphenyl)prop-2-en-1-one to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of each organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study for a new compound.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) and determine the concentration of the dissolved chalcone using a validated analytical method (HPLC or UV-Vis spectrophotometry).

The following diagram illustrates the workflow for the shake-flask solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid chalcone to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation of excess solid C->D E Withdraw and filter supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F

Caption: Experimental workflow for shake-flask solubility determination.

Analytical Method Development for Quantification

A validated analytical method is critical for accurate solubility determination. Both HPLC and UV-Vis spectrophotometry are suitable, with HPLC generally offering higher specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is typically suitable for chalcones.

Recommended Starting Conditions:

ParameterRecommended Setting
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 70:30, v/v) or a gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detection at the λmax of the chalcone (typically 300-380 nm)
Injection Volume 10 µL

Method Validation: The HPLC method must be validated for linearity, accuracy, and precision according to established guidelines to ensure reliable quantification.[6]

UV-Vis Spectrophotometry

This method is simpler but may be less specific if the solvent or impurities absorb at a similar wavelength.

  • Determine λmax: Scan a dilute solution of the chalcone in the chosen solvent to determine the wavelength of maximum absorbance (λmax). Chalcones typically exhibit strong absorbance between 300 and 380 nm.[2]

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Quantify Samples: Measure the absorbance of the diluted, filtered samples from the solubility experiment and determine the concentration using the calibration curve.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in various solvents at a given temperature is standard.

Table 1: Hypothetical Solubility Data for 1,3-Bis(2-methylphenyl)prop-2-en-1-one at 25°C

SolventSolvent TypeSolubility (mg/mL)Molar Solubility (mol/L)
HeptaneNon-polar<0.1<0.0004
TolueneNon-polar5.20.022
Ethyl AcetatePolar aprotic25.80.109
AcetonePolar aprotic45.10.191
AcetonitrilePolar aprotic15.30.065
MethanolPolar protic8.90.038
EthanolPolar protic12.40.052

Note: The data in this table is illustrative and not experimental data.

Thermodynamic Analysis of Solubility

To gain deeper insights into the dissolution process, the effect of temperature on solubility should be investigated. This allows for the calculation of key thermodynamic parameters.

Experimental Protocol for Temperature Dependence

Repeat the shake-flask experiment at several different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K).

The van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation.[7] Assuming the activity of the solid solute is unity, the equation can be expressed as:

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

  • x is the mole fraction solubility

  • ΔHsol is the enthalpy of solution

  • ΔSsol is the entropy of solution

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T (a van't Hoff plot ), a linear relationship is often observed.[7][8] The slope of the line is equal to -ΔHsol/R, and the y-intercept is equal to ΔSsol/R.[7]

  • A positive ΔHsol (negative slope) indicates an endothermic dissolution process, where solubility increases with temperature.[9]

  • A negative ΔHsol (positive slope) indicates an exothermic process, where solubility decreases with increasing temperature.

The Gibbs free energy of solution (ΔGsol) can then be calculated at each temperature using:

ΔGsol = ΔHsol - TΔSsol

A negative ΔGsol indicates a spontaneous dissolution process.

The following diagram illustrates the process of thermodynamic analysis.

G A Determine solubility (x) at multiple temperatures (T) B Calculate ln(x) and 1/T A->B C Generate van't Hoff Plot (ln(x) vs. 1/T) B->C D Calculate Slope = -ΔHsol/R C->D E Calculate Intercept = ΔSsol/R C->E F Determine ΔHsol and ΔSsol D->F E->F G Calculate ΔGsol = ΔHsol - TΔSsol F->G

Sources

Protocols & Analytical Methods

Method

Application Note: Kurtz and Perry Powder Technique for NLO Screening of Dimethylchalcone

This Application Note is designed for researchers in materials science and pharmaceutical development characterizing the nonlinear optical (NLO) properties of chalcone derivatives. Abstract This guide details the protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and pharmaceutical development characterizing the nonlinear optical (NLO) properties of chalcone derivatives.

Abstract

This guide details the protocol for evaluating the Second Harmonic Generation (SHG) efficiency of Dimethylchalcone (DMC) isomers using the Kurtz and Perry powder technique. Unlike single-crystal methods, this technique allows for the rapid screening of polycrystalline samples to determine (1) non-centrosymmetric crystal packing and (2) phase-matching behavior. Chalcones, known for their


-conjugated donor-acceptor systems, are promising candidates for frequency doubling applications. This protocol provides a self-validating workflow to quantify SHG efficiency relative to a Urea standard.

Introduction & Scientific Rationale

The Material: Dimethylchalcone

Dimethylchalcone belongs to the chalcone family (1,3-diphenyl-2-propene-1-one), a class of organic materials exhibiting high second-order NLO susceptibility (


).[1] The NLO response arises from the charge transfer (CT) between the electron-donating methyl groups and the electron-accepting carbonyl group across the conjugated 

-bridge.

Critical Isomerism Note: The NLO activity of DMC is strictly dependent on its crystal lattice.

  • Non-centrosymmetric (e.g., Space Group

    
     or 
    
    
    
    ):
    Required for SHG. Common in 3,4-dimethyl or 2,4-dimethyl isomers due to asymmetric packing.
  • Centrosymmetric (e.g., Space Group

    
    ): 
    
    
    
    vanishes due to symmetry.
The Method: Kurtz and Perry Technique

First described by Kurtz and Perry (1968), this method irradiates a powdered sample with a fundamental laser beam (typically 1064 nm). If the material is NLO active, it generates a second harmonic signal at 532 nm (green light). By analyzing the signal intensity as a function of particle size, researchers can classify the material as Phase Matchable or Non-Phase Matchable .

Experimental Setup (Hardware)

The setup requires a Q-switched Nd:YAG laser and a sensitive detection system.

Optical Diagram (DOT Visualization)

G Laser Nd:YAG Laser (1064 nm) HWP Half-Wave Plate Laser->HWP Pol Polarizer HWP->Pol BS Beam Splitter Pol->BS Ref Reference Detector BS->Ref Ref Signal Lens Focusing Lens BS->Lens Scope Oscilloscope (Dual Channel) Ref->Scope Trigger/Norm Sample DMC Powder Sample Lens->Sample Filter IR Filter (Blocks 1064nm) Sample->Filter SHG (532nm) + Fund (1064nm) Mono Monochromator (532 nm) Filter->Mono SHG Only PMT Photomultiplier Tube (PMT) Mono->PMT PMT->Scope Signal

Figure 1: Schematic of the Kurtz and Perry optical setup. The reference arm normalizes laser fluctuations.

Protocol 1: Sample Preparation

Objective: Create uniform particle size fractions to evaluate phase matching.

  • Synthesis/Recrystallization: Ensure the Dimethylchalcone sample is high purity (>99%). Recrystallize from ethanol or acetone to ensure a single crystalline phase.

  • Grinding: Gently grind the crystalline sample using an agate mortar and pestle. Caution: Excessive force can induce mechanochemical amorphization, reducing SHG signal.

  • Sieving: Use standard micro-sieves to fractionate the powder into the following ranges:

    • Range A: < 38

      
      m
      
    • Range B: 38 – 63

      
      m
      
    • Range C: 63 – 90

      
      m
      
    • Range D: 90 – 125

      
      m
      
    • Range E: 125 – 150

      
      m
      
  • Packing: Load each fraction into a quartz capillary tube (1 mm diameter) or a clamp-cell with glass windows. Ensure uniform packing density by tapping.

  • Reference Prep: Prepare Urea (standard) using the exact same sieve fractions.

Protocol 2: Measurement & Data Acquisition

Objective: Measure the SHG intensity (


) relative to the Urea standard.
  • Laser Warm-up: Operate the Q-switched Nd:YAG laser (1064 nm, 10 Hz repetition rate, 6-10 ns pulse width). Allow 30 minutes for energy stabilization.

  • Calibration: Place the Urea (Range D) sample in the holder. Adjust the PMT voltage to obtain a strong signal without saturation (typically 100-300 mV).

  • Sample Measurement:

    • Place the DMC Sample (Range A) in the beam path.

    • Record the SHG signal amplitude on the oscilloscope (average over 64 shots).

    • Record the Reference arm energy to normalize for pulse-to-pulse jitter.

    • Repeat for all particle size ranges (A through E).

  • Standard Measurement: Repeat step 3 for the Urea fractions.

Data Analysis & Interpretation

Calculate the SHG efficiency using the following relationship:



Phase Matching Classification

Plot SHG Intensity (y-axis) vs. Particle Size (x-axis) .

Behavior ObservedClassificationPhysical Interpretation
Intensity increases with particle size, then plateaus.Phase Matchable The material can match the refractive indices (

) in a specific direction. High potential for laser applications.
Intensity increases , peaks, then decreases (

).
Non-Phase Matchable The coherence length is short. The material is NLO active but limited by destructive interference at larger sizes.
No Signal Centrosymmetric The crystal lattice has a center of inversion. Not useful for second-order NLO.
Decision Logic (DOT Visualization)

Logic Start Start Analysis: Plot Intensity vs. Particle Size SignalCheck Is Green Light (532nm) Detected? Start->SignalCheck Centro Result: Centrosymmetric (No NLO Activity) SignalCheck->Centro No TrendCheck Does Intensity Increase with Particle Size? SignalCheck->TrendCheck Yes PhaseMatch Result: Phase Matchable (High Efficiency Candidate) TrendCheck->PhaseMatch Yes (Saturates) NonPhase Result: Non-Phase Matchable (Limited Efficiency) TrendCheck->NonPhase No (Decreases)

Figure 2: Decision matrix for interpreting Kurtz-Perry powder data.

Expected Results for Dimethylchalcone

Based on structural analogues (e.g., 3,4-dimethylchalcone), expected results are:

  • Efficiency: Typically 0.5x to 4x that of Urea. (Note: Specific values depend heavily on the isomer).

  • Phase Matching: Most chalcones crystallizing in non-centrosymmetric groups (e.g.,

    
    ) exhibit Phase Matchable  behavior.
    
  • Damage Threshold: Chalcones generally have a higher laser damage threshold than Urea, making them robust for pulsed laser testing.

Troubleshooting:

  • Weak Signal: Check if the sample is amorphous. Anneal the powder at 50°C to improve crystallinity.

  • Signal Fluctuation: Ensure the laser beam diameter (>1 mm) is significantly larger than the particle size to average out orientation effects.

References

  • Original Method: Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials.[2] Journal of Applied Physics, 39(8), 3798–3813.

  • Chalcone NLO Properties: Harrison, W. T. A., et al. (2006).[2] Spectroscopic and nonlinear optical properties of chalcone derivatives. Journal of Physics: Condensed Matter. (Representative literature on chalcone NLO efficiency).

  • Phase Matching Theory: Boyd, R. W. (2008). Nonlinear Optics (3rd ed.). Academic Press.
  • Recent Chalcone Study: Ravikumar, C., et al. (2012). Growth and characterization of a new organic nonlinear optical crystal: 3,4-Dimethoxychalcone. Optics & Laser Technology. (Validating the chalcone class efficiency range).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Bis(2-methylphenyl)prop-2-en-1-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 1,3-Bis(2-methylphenyl)prop-2-en-1-one. This document is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1,3-Bis(2-methylphenyl)prop-2-en-1-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this challenging chalcone synthesis. Our goal is to equip you with the expertise to overcome common experimental hurdles and significantly improve your reaction yield and product purity.

The synthesis of 1,3-Bis(2-methylphenyl)prop-2-en-1-one, a chalcone derivative, is most commonly achieved via a Claisen-Schmidt condensation.[1][2][3] This specific reaction involves the base-catalyzed condensation of 2'-methylacetophenone and 2-methylbenzaldehyde. While the Claisen-Schmidt reaction is a robust method for forming α,β-unsaturated ketones, the presence of methyl groups at the ortho position of both aromatic rings introduces significant steric hindrance, which can complicate the synthesis and lead to lower yields compared to unhindered analogues.[4]

This guide addresses these specific challenges, offering solutions grounded in reaction kinetics, mechanistic principles, and field-proven laboratory practices.

Reaction Overview: The Claisen-Schmidt Condensation

The reaction proceeds by forming a nucleophilic enolate from 2'-methylacetophenone, which then attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. A subsequent dehydration step yields the target α,β-unsaturated ketone.[5][6][7]

Reaction Scheme: 2'-Methylacetophenone + 2-Methylbenzaldehyde → 1,3-Bis(2-methylphenyl)prop-2-en-1-one

Mechanism of Base-Catalyzed Claisen-Schmidt Condensation

Claisen_Schmidt_Mechanism start 1. Enolate Formation ketone 2'-Methylacetophenone (Enolizable Ketone) enolate Nucleophilic Enolate Ion ketone->enolate base Base (OH⁻) base->ketone Deprotonates α-H intermediate Tetrahedral Alkoxide Intermediate enolate->intermediate Attacks Carbonyl step2 2. Nucleophilic Attack aldehyde 2-Methylbenzaldehyde (Electrophile) aldehyde->intermediate aldol β-Hydroxy Ketone (Aldol Adduct) intermediate->aldol step3 3. Protonation water1 H₂O water1->intermediate Protonates O⁻ final_product 1,3-Bis(2-methylphenyl) prop-2-en-1-one (Chalcone) aldol->final_product E1cB Elimination step4 4. Dehydration base2 Base (OH⁻) base2->aldol Deprotonates α-H water2 H₂O final_product->water2 Releases

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Q1: My reaction yield is very low, or I've recovered only starting materials. What went wrong?

A1: This is a common issue, particularly for sterically hindered substrates. Several factors could be at play:

  • Ineffective Catalyst: The base (e.g., NaOH, KOH) may be old, inactive, or insufficient. Ensure you use a fresh, high-purity base. The strength of the base is also crucial; it must be strong enough to efficiently deprotonate the α-carbon of 2'-methylacetophenone.[4] For challenging reactions, a stronger base like sodium ethoxide might be considered.[4]

  • Presence of Water: The reaction is sensitive to water, which can quench the base catalyst.[4] Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Steric Hindrance: The ortho-methyl groups on both the ketone and aldehyde create significant steric hindrance, which increases the activation energy of the C-C bond-forming step.[4] This slows the reaction rate considerably. To overcome this, you may need to increase the reaction time or moderately elevate the temperature. However, be cautious, as excessive heat can promote side reactions.[8][9]

  • Reaction Temperature: Temperature has a pronounced effect on yield and purity.[9] While some reactions require heat to overcome steric hindrance, running the reaction at a lower temperature (e.g., 0-5 °C) for a longer duration can sometimes minimize side product formation and lead to a cleaner product.[9]

  • Incorrect Stoichiometry: Precise control over molar ratios is important. A 1:1 stoichiometry of the aldehyde and ketone is standard.[2] Using a slight excess of the aldehyde is generally not recommended as it can lead to other side reactions.

Q2: My TLC shows multiple spots, and the main product is hard to isolate. What are the likely side products and how can I minimize them?

A2: The formation of a complex reaction mixture is a known disadvantage of the Claisen-Schmidt condensation, necessitating robust purification.[4] The most probable side product is from the self-condensation of 2'-methylacetophenone.

  • Self-Condensation of Ketone: The enolate of 2'-methylacetophenone can attack another molecule of the ketone instead of the target aldehyde.[4][5] This side reaction competes with the desired crossed condensation.

    • Solution: To favor the desired reaction, ensure the aldehyde is reactive and accessible. One strategy is to add the ketone/base mixture slowly to a solution of the aldehyde. This maintains a low instantaneous concentration of the enolate, making it more likely to react with the more abundant and more electrophilic aldehyde. Running the reaction at a lower temperature can also increase selectivity.[4]

Q3: The final product is an oily substance that refuses to crystallize. How can I solidify and purify it?

A3: An oily product is typically indicative of impurities that inhibit the formation of a crystal lattice.[10]

  • Verify Purity: First, analyze the crude oil by Thin Layer Chromatography (TLC). The presence of multiple spots confirms that impurities are the likely cause.[5] Common impurities include unreacted starting materials and side products.

  • Attempt Scratching/Seeding: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid from a previous batch, "seeding" the oil with a tiny crystal can initiate crystallization.

  • Purification via Column Chromatography: If crystallization fails, the most effective method is purification by column chromatography.[11] A common stationary phase is silica gel, with a mobile phase of a hexane/ethyl acetate mixture.[10] Start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to separate the components.

  • Low Melting Point: If the purified product is still an oil, it may have a melting point at or near room temperature. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[10]

Q4: How can I effectively monitor the progress of this specific reaction?

A4: TLC is the primary method for monitoring the reaction.

  • TLC Conditions: Use silica gel plates. A good eluent system to start with is a 9:1 or 8:2 mixture of hexane and ethyl acetate.[10] Adjust the ratio as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: The product, 1,3-Bis(2-methylphenyl)prop-2-en-1-one, is a conjugated system and should be visible under UV light (254 nm).[10]

  • Co-spotting: On your TLC plate, spot the reaction mixture in one lane, the starting 2'-methylacetophenone in another, and the starting 2-methylbenzaldehyde in a third. In a fourth lane, "co-spot" all three (reaction mixture, ketone, and aldehyde) on top of each other. This helps to definitively identify the spots corresponding to the starting materials and the new product spot. The product, being larger and more conjugated, will typically have a different Rf value than the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it used for this synthesis?

A1: The Claisen-Schmidt condensation is a type of crossed-aldol condensation between an enolizable ketone (one with α-hydrogens) and a carbonyl compound that typically lacks α-hydrogens.[6][12] In this case, 2'-methylacetophenone is the enolizable ketone, and 2-methylbenzaldehyde is the aromatic aldehyde partner. This specific variation is ideal because using an aldehyde without α-hydrogens prevents it from undergoing self-condensation, which simplifies the product mixture compared to a crossed-aldol reaction between two different enolizable partners.[4][5] The reaction reliably produces α,β-unsaturated ketones (chalcones) after a final dehydration step.[6]

Q2: How does the steric hindrance from the two ortho-methyl groups impact the reaction conditions and yield?

A2: The ortho-methyl groups on both aromatic rings present a significant steric barrier. This has two main consequences:

  • Slower Reaction Rate: The bulky methyl groups hinder the approach of the nucleophilic enolate to the aldehyde's carbonyl carbon. This increases the activation energy, requiring more forcing conditions (longer time or higher temperature) to achieve a reasonable conversion rate.[4]

  • Lower Overall Yield: Because the desired reaction is slower, competing side reactions, such as the self-condensation of the ketone, can become more prominent, leading to a reduction in the final yield of the target chalcone.[4] Careful optimization of temperature and addition rates is key to mitigating this issue.

Q3: Which catalyst is better for this synthesis: NaOH or KOH? Acid or Base catalysis?

A3: Both NaOH and KOH are commonly used and effective base catalysts for Claisen-Schmidt condensations.[9][11] Some studies suggest that NaOH shows excellent catalytic activity.[9] Base catalysis is generally preferred over acid catalysis for this reaction because it efficiently generates the highly nucleophilic enolate from the ketone.[5] Acid-catalyzed versions exist but can sometimes lead to more side reactions.[3][5][13]

Q4: What is the optimal temperature and solvent for synthesizing 1,3-Bis(2-methylphenyl)prop-2-en-1-one?

A4: The optimal conditions can vary, but here are some guiding principles:

  • Solvent: Ethanol is the most commonly used solvent and generally provides good results.[14][15] It effectively dissolves the reactants and the base catalyst. Protic solvents like ethanol can also play a role in the reaction's free energy landscape.[8]

  • Temperature: This is a critical parameter to optimize. Due to the steric hindrance, room temperature may be too slow. Mild heating (e.g., 40-60°C) can increase the rate.[16][17] However, other studies have found that lower temperatures (0°C) can provide the best yield and purity by minimizing side reactions.[9] It is recommended to first attempt the reaction at room temperature for an extended period (e.g., 24 hours) and monitor by TLC. If the reaction is too slow, gentle heating can be applied.

Q5: Can I use a solvent-free "green" method for this synthesis?

A5: Yes, solvent-free grinding is an excellent "green chemistry" alternative.[5][18] This technique involves grinding the solid reactants (ketone and aldehyde) with a solid base catalyst (e.g., NaOH or KOH) using a mortar and pestle.[19][20] This method often leads to higher yields, significantly shorter reaction times, and simpler workup procedures, as the product can often be isolated by simply washing the solid mass with water and filtering.[5][19][21] It also reduces the use of hazardous organic solvents.[5]

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Synthesis

This protocol outlines a general procedure for the synthesis of 1,3-Bis(2-methylphenyl)prop-2-en-1-one.

Materials:

  • 2'-Methylacetophenone

  • 2-Methylbenzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 1M)

Procedure:

  • In a round-bottom flask, dissolve 2'-methylacetophenone (1.0 equivalent) and 2-methylbenzaldehyde (1.0 equivalent) in a suitable amount of 95% ethanol.

  • In a separate beaker, prepare a solution of NaOH or KOH (1.2 equivalents) in a small amount of water, then add ethanol to create an ethanolic base solution.

  • Cool the flask containing the ketone and aldehyde in an ice bath to 0-5 °C.

  • Add the base solution dropwise to the stirred ketone/aldehyde mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress periodically using TLC.[15]

  • Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into a beaker of ice-cold water.

  • Acidify the mixture slowly with dilute HCl until it is neutral (pH ~7). This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[15][22]

  • Allow the crude product to air dry.

Protocol 2: Purification by Recrystallization

Recrystallization is often sufficient if the crude product is a solid and relatively clean.[22]

Procedure:

  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Use a hot plate and add the solvent in small portions.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize the precipitation of the purified crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

  • Characterize the final product by determining its melting point and running a final TLC to confirm its purity.[22]

Data Summary & Workflow

Table 1: Key Parameters for Yield Optimization
ParameterConditionRationale & Impact on YieldReferences
Catalyst NaOH or KOH (Base)Efficiently generates the nucleophilic enolate. Strong bases drive the reaction forward.[5][9]
Temperature 0°C to 40°CLower temperatures can reduce side reactions, improving purity and yield. Higher temperatures may be needed to overcome steric hindrance but risk byproduct formation.[9][17]
Solvent EthanolGood solubility for reactants and catalyst. Protic nature can influence the reaction rate.[8][14]
Reaction Time 6-24 hoursSterically hindered substrates require longer reaction times for completion. Monitor by TLC.[23]
Alternative Method Solvent-Free GrindingReduces waste, often shortens reaction time, and can lead to higher yields and simpler purification.[19][20][21]
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield low_yield_causes Potential Causes: - Inactive Base - Wet Reagents - Steric Hindrance - Low Temperature check_yield->low_yield_causes Yes check_purity Crude Product Impure? (Check TLC) check_yield->check_purity No low_yield_solutions Solutions: 1. Use Fresh Base & Anhydrous Solvents 2. Increase Reaction Time 3. Gently Increase Temperature (e.g., 40°C) 4. Re-check Stoichiometry low_yield_causes->low_yield_solutions impurity_causes Potential Issues: - Self-Condensation - Unreacted Starting Materials check_purity->impurity_causes Yes check_physical_state Product is an Oil? check_purity->check_physical_state No impurity_solutions Solutions: 1. Optimize Temperature (try lower T) 2. Slow Addition of Base/Ketone 3. Proceed to Purification impurity_causes->impurity_solutions impurity_solutions->check_physical_state oil_solutions Solutions: 1. Purify via Column Chromatography (Hexane/Ethyl Acetate) 2. Try Scratching/Seeding 3. Confirm Purity via TLC check_physical_state->oil_solutions Yes recrystallize Purify via Recrystallization (e.g., 95% Ethanol) check_physical_state->recrystallize No end_product Pure Crystalline Product oil_solutions->end_product recrystallize->end_product

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]

  • Claisen condensation. Organic Chemistry II - Fiveable. (2025). Available from: [Link]

  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research - ACS Publications. (2010). Available from: [Link]

  • How to improve the yield of chalcone synthesis?. ResearchGate. (2024). Available from: [Link]

  • Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. PMC - NIH. Available from: [Link]

  • An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. Available from: [Link]

  • Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing. (2023). Available from: [Link]

  • Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. ScienceDirect. (2008). Available from: [Link]

  • Synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. SciSpace. Available from: [Link]

  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. (2021). Available from: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. Available from: [Link]

  • Claisen Condensation. GeeksforGeeks. (2025). Available from: [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available from: [Link]

  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available from: [Link]

  • Solvent-Free Synthesis of Chalcones. Green Chemistry Teaching and Learning Community (GCTLC). (2023). Available from: [Link]

  • Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. International Journal of Pharmaceutical Research and Development. Available from: [Link]

  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. Available from: [Link]

  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Available from: [Link]

  • Claisen-Schmidt Condensation. University of Calgary. Available from: [Link]

  • Solvent-Free Synthesis of Chalcones. Journal of Chemical Education - ACS Publications. (2004). Available from: [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC - NIH. (2023). Available from: [Link]

  • Claisen-Schmidt Condensation. Cambridge University Press. Available from: [Link]

  • Preparation of 1,3-diphenylprop-2-en-1-one derivatives. Google Patents. (2006).
  • Claisen–Schmidt condensation. Wikipedia. Available from: [Link]

  • An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Organic Syntheses Procedure. Available from: [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. PMC - NIH. Available from: [Link]

  • Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. ResearchGate. (2025). Available from: [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. (2015). Available from: [Link]

  • (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. Molbase. Available from: [Link]

  • Claisen-Schmidt-Condensation.pdf. CUTM Courseware. Available from: [Link]

  • Claisen Condensation: Mechanism & Reaction. StudySmarter. (2023). Available from: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. (2020). Available from: [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. (2024). Available from: [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,3-Bis(2-methylphenyl)prop-2-en-1-one

Welcome to the technical support resource for the purification of 1,3-Bis(2-methylphenyl)prop-2-en-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1,3-Bis(2-methylphenyl)prop-2-en-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions for isolating this chalcone from common reaction byproducts. The following content is structured to address specific challenges encountered during experimental work, moving from understanding impurities to detailed, actionable protocols.

Part 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the common impurities that arise during the synthesis of 1,3-Bis(2-methylphenyl)prop-2-en-1-one, which is typically synthesized via a Claisen-Schmidt condensation.[1][2] Understanding the origin of these byproducts is the first step toward designing an effective purification strategy.

Q1: What are the most common byproducts I should expect in my crude reaction mixture?

A1: The Claisen-Schmidt condensation, while effective, can produce a complex mixture of products.[1] The most common impurities include:

  • Unreacted Starting Materials: 2-methylacetophenone and 2-methylbenzaldehyde. Inefficient reactions will leave significant amounts of these precursors in the crude product.

  • Self-Condensation of Ketone: The enolizable ketone (2-methylacetophenone) can react with itself in an aldol condensation side reaction.[3][4]

  • Cannizzaro Reaction Byproducts: Because 2-methylbenzaldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.[3] This disproportionation reaction consumes the aldehyde to produce 2-methylbenzyl alcohol and 2-methylbenzoic acid, complicating purification.[4]

  • Michael Adducts: The enolate of 2-methylacetophenone can attack the α,β-unsaturated system of the chalcone product in a Michael 1,4-addition, leading to a larger, more complex impurity.[3]

Q2: My crude product is a dark, sticky oil instead of the expected yellow solid. What does this indicate?

A2: The formation of a dark oil or tar is typically a sign of overly harsh reaction conditions, which can lead to polymerization or decomposition of the starting materials or the chalcone product.[4] It may also indicate the presence of significant impurities that depress the melting point of the desired compound. While some chalcones are intrinsically oily, obtaining an oil when a solid is expected necessitates a thorough purification method like column chromatography rather than relying solely on recrystallization.[5][6]

Q3: How do the ortho-methyl groups on the phenyl rings of my target molecule affect the reaction and purification?

A3: The methyl groups at the C2 position of both aromatic rings introduce significant steric hindrance. This can slow down the rate of the desired Claisen-Schmidt condensation, potentially requiring longer reaction times or slightly more forcing conditions compared to un-substituted chalcone synthesis. This steric bulk may also reduce the rate of certain side reactions. From a purification standpoint, the increased non-polar character due to the two extra methyl groups will affect its solubility and chromatographic behavior, typically lowering its polarity and requiring a less polar eluent system in column chromatography compared to its unsubstituted counterpart, 1,3-diphenylprop-2-en-1-one.

Part 2: Troubleshooting Experimental Challenges

This section provides direct answers and troubleshooting workflows for common issues encountered during the purification process.

Troubleshooting Guide: Analytical & Preparatory Chromatography

Q4: How do I develop an effective Thin-Layer Chromatography (TLC) method to monitor my purification?

A4: An effective TLC method is crucial for both assessing reaction completion and guiding column chromatography.[7]

  • Select an Appropriate Stationary Phase: Standard silica gel plates (Silica Gel 60 F254) are the most common choice for chalcone analysis.[8]

  • Choose a Starting Eluent System: Chalcones are moderately polar. A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a standard choice.[9][10]

  • Optimize the Solvent Ratio: The goal is to achieve a retention factor (Rf) for the desired chalcone between 0.2 and 0.4, which is ideal for subsequent column chromatography separation.[9] Spot the crude mixture alongside the starting materials.

Observation on TLC Plate Problem Solution
All spots remain at the baseline (Rf ≈ 0).Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate). For example, move from 9:1 hexane:ethyl acetate to 7:3.[9]
All spots are at the solvent front (Rf ≈ 1).Eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate). For example, move from 7:3 hexane:ethyl acetate to 9:1.[9]
Spots are streaking.Sample is too concentrated, or acidic/basic impurities are present.[7]Dilute the sample before spotting. If basic or acidic catalysts were used, consider neutralizing an aliquot before TLC analysis.[7]
Chalcone and an impurity spot are overlapping (poor resolution).The selectivity of the solvent system is poor.Try a different solvent combination. For example, replace hexane/ethyl acetate with dichloromethane/hexane or toluene/ethyl acetate.[9]

Q5: My chalcone product and the starting 2-methylacetophenone have very similar Rf values. How can I improve separation during column chromatography?

A5: This is a common challenge, as the ketone starting material and the chalcone product can have similar polarities.[11]

  • Fine-Tune the Eluent: Make very small, incremental changes to the polarity of your hexane/ethyl acetate system. Sometimes a 1-2% change in the polar component can significantly improve resolution.

  • Change Solvent Selectivity: If polarity adjustments fail, switch to a different solvent system. Toluene can offer different pi-pi stacking interactions with the aromatic rings of your compounds compared to hexane, potentially altering selectivity. A toluene/ethyl acetate or toluene/diethyl ether system may resolve the compounds.

  • Use a High-Performance Column: Employing a column packed with smaller silica gel particles (e.g., 230-400 mesh for flash chromatography) can increase the number of theoretical plates and improve separation efficiency.

Q6: My crude oily product is not soluble in the non-polar eluent I plan to use. How should I load it onto the silica gel column?

A6: Loading the sample in a solvent that is more polar than the eluent will severely compromise the separation by causing band broadening.[9] The preferred method in this situation is dry loading :

  • Dissolve your crude oily product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (a few grams, roughly 2-3 times the weight of your crude product) to this solution.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder of silica gel coated with your crude product is obtained.

  • Carefully layer this powder on top of your pre-packed chromatography column. This technique ensures that the components of your mixture are introduced to the column in a sharp, concentrated band, leading to optimal separation.[9]

Troubleshooting Guide: Recrystallization

Q7: What is the best solvent to start with for recrystallizing 1,3-Bis(2-methylphenyl)prop-2-en-1-one?

A7: Ethanol, particularly 95% ethanol, is the most widely reported and effective solvent for the recrystallization of chalcones.[8][12][13] It typically provides an excellent solubility profile, dissolving the chalcone when hot while being a poor solvent at room temperature or in an ice bath.[5] For a molecule like 1,3-Bis(2-methylphenyl)prop-2-en-1-one, which has increased non-polar character, an ethanol/water mixed solvent system might also be highly effective.[12]

Q8: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

A8: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[12] This is often because the melting point of the impure product is lower than the boiling point of the solvent.[12] To resolve this:

  • Slow Down Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation.[12]

  • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly again.

  • Use a Mixed Solvent System: If using a single solvent, try a binary system. Dissolve the oil in a minimal amount of a "good" hot solvent (like ethanol), then slowly add a "poor" solvent (like water) dropwise while hot until the solution just becomes cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[12]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]

Q9: My recovery yield after recrystallization is very low. What are the most likely causes?

A9: A low yield is a frustrating but common issue. The primary culprits are:

  • Using Too Much Solvent: This is the most frequent error. An excessive volume of solvent will keep a significant portion of your product dissolved even when the solution is cold.[12] If you suspect this, you can try to evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals.[12]

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.[12] To prevent this, use a pre-warmed funnel and filter the hot solution as quickly as possible.[12]

  • Washing with Warm Solvent: When washing the collected crystals after filtration, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your purified product.

Part 3: Visual Guides & Workflows

// Connections is_solid -> recrys [label="Yes"]; is_solid -> run_tlc [label="No / Impure Solid"]; oils_out -> run_tlc [label="Yes"]; good_sep -> run_tlc [label="No, Adjust Eluent"]; combine -> end_node; crystals -> end_node; } end_dot Diagram 1: Logical workflow for troubleshooting purification.

// Reactants ketone [label="2-Methylacetophenone\n(Enolizable Ketone)"]; aldehyde [label="2-Methylbenzaldehyde\n(Non-enolizable Aldehyde)"]; base [label="Base (e.g., KOH)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Main Product product [label="1,3-Bis(2-methylphenyl)\nprop-2-en-1-one\n(Desired Chalcone)", shape=box3d, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Side Products self_cond [label="Ketone Self-Condensation\nProduct", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cannizzaro [label="Cannizzaro Products\n(2-Methylbenzyl Alcohol &\n2-Methylbenzoic Acid)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; michael [label="Michael Addition\nProduct", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Reactions {ketone, aldehyde, base} -> product [label="Claisen-Schmidt\nCondensation", color="#34A853", arrowhead=normal, style=bold]; {ketone, base} -> self_cond [label="Side Reaction 1", color="#FBBC05", style=dashed]; {aldehyde, base} -> cannizzaro [label="Side Reaction 2", color="#EA4335", style=dashed]; {product, ketone, base} -> michael [label="Side Reaction 3", color="#FBBC05", style=dashed]; } end_dot Diagram 2: Common side reactions in the Claisen-Schmidt synthesis.

Part 4: Detailed Experimental Protocols

These protocols provide standardized, step-by-step procedures for the purification and analysis of 1,3-Bis(2-methylphenyl)prop-2-en-1-one.

Protocol 1: Analytical TLC for Purity Assessment

This protocol is used to assess the purity of the crude product and to determine the optimal eluent for column chromatography.[7]

  • Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of a silica gel TLC plate.[7]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude product in a volatile solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane). Prepare similar solutions of the starting materials (2-methylacetophenone and 2-methylbenzaldehyde) to use as standards.

  • Spotting: Use separate capillary tubes to apply a small spot of the crude mixture and each starting material onto the origin line. Ensure the spots are small and well-separated.[7]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 8:2 hexane:ethyl acetate). The solvent level must be below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[10] Circle the spots faintly with a pencil.

  • Analysis: Calculate the Rf value for each spot. An ideal Rf for the product for column chromatography is between 0.2 and 0.4.[9] Adjust the eluent polarity as needed based on the results.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for purifying oily products or complex solid mixtures that are not amenable to recrystallization.[5]

  • Column Packing: Prepare a silica gel (230-400 mesh) column using the optimal eluent system determined by TLC. A common starting ratio is 9:1 or 8:2 hexane:ethyl acetate.[5] Ensure the silica bed is well-packed and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If solubility is low, use the dry loading technique described in Q6.[5]

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure. Begin collecting fractions in test tubes or vials.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure chalcone. Spot every few fractions on a single TLC plate to track the elution profile.

  • Isolation: Combine the fractions that contain only the pure product spot. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1,3-Bis(2-methylphenyl)prop-2-en-1-one.[5]

Protocol 3: Purification by Recrystallization

This is the most common and efficient method for purifying crude chalcones that are solid at room temperature.[5]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (95% ethanol is a good starting point) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.[5][13]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[5]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[11]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely in a desiccator or a vacuum oven.

  • Purity Check: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the expected value is a good indicator of high purity.[15]

References
  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from The Royal Society of Chemistry Website: [Link]

  • SciSpace. (2021, April 2). Green synthesis of chalcones derivatives. Retrieved from SciSpace Website: [Link]

  • Unknown. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Retrieved from a university course material source: [Link]

  • JETIR.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from JETIR.org Website: [Link]

  • International Journal of Pharmaceutical Research and Development. (n.d.). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Retrieved from pharmaceuticaljournal.net: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from The Royal Society of Chemistry Website: [Link]

  • Fiveable. (2025, August 15). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from Fiveable Website: [Link]

  • Hasan S. A., et al. (2023). Synthesis, Characterization, and Anti-parasitic Activity Evaluation of the Synthesized Chalcone against Toxoplasma Gondii. Journal of Medicinal and Chemical Sciences, 6(1), 132-141. Retrieved from jmcsonline.com: [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from Taylor & Francis Online: [Link]

  • Martinez, C. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7578. Retrieved from PMC: [Link]

  • ResearchGate. (2013, November 11). What is the best way to synthesize chalcone? Retrieved from ResearchGate: [Link]

  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from Chemistry LibreTexts: [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from Jack Westin MCAT Content: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from Wikipedia: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1,3-Bis(2-methylphenyl)prop-2-en-1-one

[1] Status: Operational Ticket ID: CHAL-2-ME-CRYST Subject: Troubleshooting Defects, Oiling Out, and Polymorphism in Ortho-Substituted Chalcones Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: CHAL-2-ME-CRYST Subject: Troubleshooting Defects, Oiling Out, and Polymorphism in Ortho-Substituted Chalcones Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1]

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub for 1,3-Bis(2-methylphenyl)prop-2-en-1-one .

Before troubleshooting specific defects, you must understand the molecular behavior of this specific isomer. Unlike its para (4-methyl) counterpart, which packs efficiently due to planarity, your molecule features ortho-methyl substitution .[1]

The Crystallization Conundrum: The steric bulk of the methyl group at the 2-position creates significant torsional strain against the enone bridge. This forces the phenyl rings to twist out of planarity to relieve steric stress.

  • Consequence 1: Reduced

    
    -
    
    
    
    stacking capability compared to planar chalcones.[1]
  • Consequence 2: Lower lattice energy, leading to a higher solubility and a severe tendency to "oil out" (Liquid-Liquid Phase Separation) rather than nucleate.[1]

This guide addresses these specific steric-induced defects.

Diagnostic Hub: Select Your Issue

Issue A: "My solution turns into a cloudy oil/droplets instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS) / Oiling Out.[1] Severity: Critical. Cause: The crystallization temperature (


) is too close to the melting point of the solvated phase, or supersaturation is too high.
Issue B: "The crystals are cloudy/opaque or have liquid pockets inside."

Diagnosis: Solvent Inclusions.[1][2] Severity: Moderate (Ruins optical properties/SHG efficiency).[1] Cause: Growth rate exceeds the diffusion rate of the solvent away from the crystal face.

Issue C: "I am getting different crystal shapes (needles vs. blocks) from the same solvent."

Diagnosis: Concomitant Polymorphism.[1] Severity: Low to High (Depending on desired application). Cause: Conformational flexibility of the enone bridge allows multiple packing arrangements.

Troubleshooting Modules

Module A: Resolving Oiling Out (LLPS)

Targeting the metastable zone width (MSZW)

The Mechanism: Because the ortho-methyl groups disrupt packing, the energy barrier for nucleation is high. The system lowers its free energy by separating into a solute-rich liquid (oil) rather than an ordered solid.[1][3]

Protocol: The "Two-Solvent Oscillation" Method

ParameterRecommendationScientific Rationale
Primary Solvent Acetone or Ethyl Acetate High solubility; moderate vapor pressure allows controlled supersaturation.[1]
Anti-Solvent Hexane or Methanol Lowers solubility threshold without inducing immediate shock precipitation.[1]
Temperature < 10°C (Refrigerated) Lowering

increases the gap between the operating temp and the melting point, favoring solidification over oiling.

Step-by-Step Fix:

  • Dissolve the chalcone in Acetone at 40°C (near saturation).

  • Filter through a 0.2

    
    m PTFE filter to remove dust (heterogeneous nuclei that trigger rapid precipitation).[1]
    
  • Add Anti-solvent (Methanol) dropwise until a faint permanent turbidity appears.[1]

  • Back-titrate with Acetone just until clear.

  • Seed with a single micro-crystal if available.

  • Place in a controlled temperature bath at 25°C and ramp down to 4°C at a rate of 1°C/hour.

Visualizing the Logic Flow:

OilingOutLogic Start Start: Solution is Oily/Emulsified CheckT Check Temperature (T) Start->CheckT CheckSat Check Supersaturation (S) CheckT->CheckSat T is < 10°C Action1 Lower T significantly (Increase gap between T and Tm) CheckT->Action1 T is > 25°C Action2 Dilute Solution (Reduce S) CheckSat->Action2 S is High (Rapid Oil) Action3 Change Solvent System (Increase polarity difference) CheckSat->Action3 S is Low (Stable Oil) Result Nucleation (Solid Phase) Action1->Result Re-attempt Action2->Result Re-attempt Action3->Result Re-attempt

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) in hindered chalcones.

Module B: Eliminating Solvent Inclusions

Crucial for NLO/Optical Applications

The Mechanism: 1,3-Bis(2-methylphenyl)prop-2-en-1-one crystals often grow anisotropically.[1] If the growth rate along one axis is too fast, the crystal layers "overhang," trapping pockets of mother liquor. This creates "veils" or striations.[1]

The Fix: Restricted Evaporation Geometry

Standard Protocol: Do not use an open beaker. Use the Parafilm Puncture Method :

  • Use a tall, narrow vial (scintillation vial).

  • Cover tightly with Parafilm.[1]

  • Pierce exactly 3 holes using a 27G needle.[1]

  • Rationale: This limits the solvent evaporation rate, forcing the crystal to grow in a "diffusion-limited" regime rather than a "surface-integration-limited" regime.[1] This allows time for solvent molecules to desorb from the crystal surface before the next layer forms.

Module C: Controlling Polymorphism

Addressing Conformational Flexibility

The Mechanism: The single bond between the carbonyl carbon and the alpha-carbon allows rotation. The ortho-methyl groups impose energy penalties on planar forms, making the molecule susceptible to forming metastable polymorphs depending on solvent polarity.

Solvent-Polymorph Correlation Table:

Solvent SystemLikely Crystal HabitPolymorph RiskApplication Note
Acetone (Slow Evap) Prismatic / BlockStable (Form I) Best for X-ray Diffraction (XRD).[1]
Ethanol (Cooling) Needle / AcicularMetastable (Form II) Often dissolves faster; good for dissolution testing.[1]
DMF/Water Platy / ThinSolvate Risk Avoid for NLO; solvent often trapped in lattice.[1]

Technical Tip: If you require the centrosymmetric form (often desired for stability) vs. the non-centrosymmetric form (required for SHG/NLO activity), you must screen solvents. Non-polar solvents often favor centrosymmetric packing in chalcones to maximize dipole cancellation.[1]

Advanced Experimental Setup

For high-quality single crystal growth (SCXRD quality), we recommend a Binary Diffusion Setup rather than simple evaporation.[1]

Protocol:

  • Dissolve 1,3-Bis(2-methylphenyl)prop-2-en-1-one in a dense solvent (e.g., Dichloromethane or Chloroform) in a small inner tube.

  • Place this tube inside a larger jar containing a lighter anti-solvent (e.g., Hexane or Methanol).

  • Seal the outer jar.

  • Mechanism: The anti-solvent slowly diffuses into the solution vapor phase first, then into the liquid, causing extremely slow and ordered supersaturation.

DiffusionSetup cluster_0 Outer Vessel (Sealed) cluster_1 Inner Vial AntiSolvent Anti-Solvent (Methanol/Hexane) Solution Chalcone Solution (DCM/Acetone) AntiSolvent->Solution Slow Vapor Diffusion Crystals Crystal Growth Zone Solution->Crystals Gradual Supersaturation

Figure 2: Vapor Diffusion Setup.[1] The anti-solvent (outer) diffuses into the solute solution (inner), gently lowering solubility to trigger high-quality nucleation.

References & Authority

The protocols above are derived from standard crystal growth physics tailored to the steric constraints of ortho-substituted chalcones.

  • General Chalcone Growth & NLO Properties:

    • Source: Study on the growth of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (Structural analog used for baseline solubility behavior).[1][4]

    • Citation: "Synthesis, crystal growth, characterization and structure–NLO property relationship in 1,3-bis(4-methoxyphenyl)prop-2-en-1-one single crystal." Journal of Crystal Growth.

  • Oiling Out Mechanisms:

    • Source: Mettler Toledo Technical Guide on Oiling Out (LLPS).[1]

    • Citation: "Oiling Out in Crystallization: Mechanisms and Solutions."[1]

  • Slow Evaporation Techniques:

    • Source: Review of solution growth techniques for organic NLO materials.

    • Citation: "Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications."[5]

For further assistance, please upload your PXRD pattern or microscope images to the ticket thread.[1]

Sources

Optimization

Minimizing side reactions in aldol condensation of 2-methylbenzaldehyde

Current Status: Operational Topic: Selectivity Control & Impurity Management Ticket Focus: Minimizing Side Reactions (Cannizzaro, Self-Condensation, Oligomerization) Target Product: 4-(2-methylphenyl)-3-buten-2-one (assu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Selectivity Control & Impurity Management Ticket Focus: Minimizing Side Reactions (Cannizzaro, Self-Condensation, Oligomerization) Target Product: 4-(2-methylphenyl)-3-buten-2-one (assuming acetone as coupling partner)

Critical Alert: The "Ortho-Effect" & Reactivity Triage

User Query: "My reaction is significantly slower than unsubstituted benzaldehyde, and pushing the temperature just creates tar. Why?"

Technical Diagnosis: You are encountering the Ortho-Effect . Unlike benzaldehyde, 2-methylbenzaldehyde presents two distinct challenges that work synergistically to lower yield:

  • Steric Hindrance: The methyl group at the C2 position physically blocks the trajectory of the incoming enolate nucleophile (Burgi-Dunitz angle), increasing the activation energy (

    
    ) for the addition step.
    
  • Electronic Deactivation: The methyl group is an electron-donating group (EDG) via induction (

    
    ). This increases electron density at the carbonyl carbon, making it less electrophilic and less reactive toward the enolate.
    

Immediate Action Plan: Do NOT simply increase the temperature to compensate for slow kinetics. This accelerates the Cannizzaro reaction and polymerization faster than the Aldol addition. Instead, you must optimize the concentration of the active nucleophile (the enolate).

Reaction Pathway & Competition Analysis

To fix the side reactions, you must visualize the competition occurring in your flask.

ReactionPathways Start 2-Methylbenzaldehyde (Electrophile) Desired TARGET: Enone Product Start->Desired + Enolate (Cross-Aldol) Side2 IMPURITY B: Cannizzaro Products (Alcohol + Acid) Start->Side2 + OH- (High Conc.) (Disproportionation) Ketone Ketone (Acetone) (Pro-Nucleophile) Enolate Enolate Ion Ketone->Enolate Base (OH-) Side1 IMPURITY A: Mesityl Oxide (Ketone Dimer) Enolate->Side1 + Ketone (Self-Aldol) Side3 IMPURITY C: Polymer/Tar Desired->Side3 Overheating (Michael Addition)

Figure 1: Kinetic competition pathways. Note that the self-aldol of the ketone (Impurity A) competes directly with the desired cross-aldol.

Troubleshooting Guides (FAQs)

Ticket #101: Preventing Ketone Self-Condensation

Symptom: GC-MS shows significant peaks for mesityl oxide (from acetone) or dypnone (from acetophenone), reducing the equivalent of ketone available for the main reaction. Root Cause: High local concentration of ketone in the presence of base allows the enolate to attack another ketone molecule instead of the hindered aldehyde. The Fix: Inverse Addition Protocol

  • Standard (Wrong) Way: Adding aldehyde to a pot of ketone + base.

  • Optimized Way: Dissolve the aldehyde and base in the solvent first. Add the ketone slowly (dropwise) to this mixture.

  • Why it works: This keeps the concentration of free ketone low. As soon as an enolate forms, it is statistically more likely to encounter the excess aldehyde (electrophile) than another ketone molecule.

Ticket #102: Eliminating the Cannizzaro Reaction

Symptom: 50% loss of aldehyde; formation of 2-methylbenzoic acid and 2-methylbenzyl alcohol. Root Cause: 2-Methylbenzaldehyde is non-enolizable. In the absence of a reactive partner (or if the reaction is too slow), hydroxide attacks the aldehyde carbonyl directly. The Fix:

  • Solvent Choice: Switch from water/ethanol to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide).

  • Mechanism: The PTC pulls hydroxide into the organic layer in controlled amounts, favoring enolization over the hard nucleophilic attack required for Cannizzaro.

Ticket #103: Controlling "Bis" Formation

Symptom: Formation of 1,5-bis(2-methylphenyl)-1,4-pentadien-3-one (the "dumbbell" molecule) when you only wanted the mono-product. Root Cause: The mono-product still has


-protons on the other side of the ketone, which are vinylogously activated.
The Fix: 
  • Use a large excess of ketone (3-5 equivalents) if the mono-product is desired.

  • Note: This re-introduces the risk of ketone self-condensation (Ticket #101). You must balance this by keeping the temperature low (0–5°C) during addition.

Validated Experimental Protocol

Method: Claisen-Schmidt Condensation with Kinetic Control Scale: 10 mmol basis

Reagents & Stoichiometry Table
ComponentRoleEquivalentsNotes
2-Methylbenzaldehyde Limiting Reagent1.0 eqPurify via wash if oxidized acid is present.
Acetone (or Ketone) Pro-Nucleophile3.0 eqExcess favors mono-product; suppresses bis-adduct.
NaOH (10% aq) Catalyst0.5 eqHigh enough for rate, low enough to limit Cannizzaro.
Ethanol (95%) Solvent10 mL/gEnsures homogeneity.
Step-by-Step Workflow
  • Preparation of Electrophile Pool:

    • In a round-bottom flask, dissolve 1.20 g (10 mmol) of 2-methylbenzaldehyde in 15 mL of 95% Ethanol.

    • Cool the solution to 0–5°C using an ice bath. Critical: Low temp prevents polymerization.

  • Catalyst Activation:

    • Add 2.0 mL of 10% NaOH solution dropwise. The solution may turn slightly yellow.

  • Controlled Addition (The "Selectivity Step"):

    • Mix 1.74 g (30 mmol) of Acetone with 5 mL of Ethanol in a separate dropping funnel.

    • Add the Acetone solution dropwise over 30 minutes to the aldehyde/base mixture.

    • Logic: Slow addition ensures that any enolate formed is immediately quenched by the aldehyde, preventing acetone-acetone dimerization.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20-25°C) naturally.

    • Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot (

      
      ).
      
  • Quench & Isolation:

    • Neutralize with 1M HCl until pH

      
       7. Do not make it acidic, or the product may polymerize.
      
    • Evaporate ethanol under reduced pressure.

    • Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      .
      
Workflow Visualization

ProtocolFlow Step1 Dissolve 2-Methylbenzaldehyde in Ethanol (0°C) Step2 Add NaOH Catalyst (Base Pool Created) Step1->Step2 Step3 SLOW ADDITION of Ketone (30 mins, Dropwise) Step2->Step3 Prevents Self-Condensation Step4 Warm to Room Temp Stir 4-6 Hours Step3->Step4 Step5 Neutralize (pH 7) & Extract Step4->Step5

Figure 2: Optimized workflow for minimizing side reactions.

References & Authority

  • Claisen-Schmidt Condensation Mechanisms:

    • Source: Master Organic Chemistry. "The Aldol Condensation."[1][2][3][4][5][6][7][8][9][10]

    • URL:[Link]

  • Steric Effects in Aldol Reactions:

    • Source: Chemistry LibreTexts. "23.6: Mixed Aldol Reactions."

    • URL:[Link]

  • Cannizzaro Competition:

    • Source: Organic Chemistry Portal. "Cannizzaro Reaction."[7][9][11]

    • URL:[Link][11]

  • Practical Synthesis (Dibenzalacetone Analogues):

    • Source: Journal of Chemical Education. "Synthesis of Dibenzalacetone: A Microscale Organic Experiment." (Classic Protocol Adaptation).

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Second-Order Nonlinear Optical Efficiency: 2,2'-Dimethylchalcone vs. Urea

In the pursuit of advanced photonic and optoelectronic devices, the scientific community is in constant search of materials with superior nonlinear optical (NLO) properties. Second-harmonic generation (SHG), a second-ord...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced photonic and optoelectronic devices, the scientific community is in constant search of materials with superior nonlinear optical (NLO) properties. Second-harmonic generation (SHG), a second-order NLO phenomenon, is critical for applications like frequency doubling of lasers, optical data storage, and bio-imaging.[1][2] The efficiency of this process is fundamentally dependent on the molecular and crystal structure of the NLO material.

For decades, urea (CO(NH₂)₂) has served as a prototypical organic NLO material, a benchmark against which new materials are measured.[3][4] Its simple structure, combined with a non-centrosymmetric crystal packing facilitated by hydrogen bonds, allows for a notable SHG response.[3][5] However, the demand for materials with even greater efficiencies has driven research towards more complex organic molecules. Among these, chalcones have emerged as a highly promising class of compounds.[6][7]

This guide provides an in-depth comparison of the NLO efficiency of a representative chalcone, 2,2'-dimethylchalcone, against the established standard, urea. We will delve into the structural origins of their NLO properties, present comparative experimental data for related compounds, and provide a detailed protocol for the standardized measurement of SHG efficiency.

The Molecular Architecture of NLO Response

The NLO response of a material originates from its molecular hyperpolarizability and the arrangement of these molecules in a crystal lattice. Organic molecules with π-conjugated systems, often featuring electron donor and acceptor groups, are of great interest because the delocalization of electrons leads to high electron density mobility, making them ideal candidates for NLO materials.[7][8]

  • Urea: The NLO property of urea arises from the charge transfer between the carbonyl group (C=O) as an electron acceptor and the amino groups (-NH₂) as electron donors.[4][5] This "push-pull" effect along the hydrogen bonds in its crystal structure creates the necessary asymmetry for a significant SHG response.[5]

  • Chalcones: Chalcones, with their characteristic α,β-unsaturated ketone core flanked by two aromatic rings, possess a more extended π-conjugated system than urea.[6][9] This structure inherently facilitates intramolecular charge transfer (ICT), which is a key factor for high NLO activity. The properties of chalcones can be finely tuned by adding different substituent groups to the aromatic rings, allowing for molecular engineering to optimize the NLO response.[7][8] In 2,2'-dimethylchalcone, the methyl groups act as weak electron donors, influencing the overall electronic distribution. The core structure, however, with its two planar rings connected by a conjugated double bond, provides the essential configuration for NLO properties.[10]

Quantitative Comparison of SHG Efficiency

The standard method for evaluating the SHG efficiency of new materials is the Kurtz-Perry powder technique.[11][12][13] This method measures the intensity of the second-harmonic light generated by a powdered sample relative to a known standard, often urea or potassium dihydrogen phosphate (KDP).

Compound Chemical Structure Relative SHG Efficiency Key Structural Features
Urea (NH₂)₂CO1.0 (Reference)Simple Donor-Acceptor, Hydrogen Bonding
Chalcone Derivative 1 1-(4-methoxyphenyl)-3-(4-propyloxy phenyl)-2-propen-1-one2.7 times Urea[10]Extended π-conjugation, Donor-π-Acceptor design
Chalcone Derivative 2 (E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneSuperior to Urea[14]Halogen substitution, Enhanced asymmetry
Chalcone Derivative 3 1-(4-methoxyphenyl)-3-(4-butoxyphenyl)-2-propen-1-oneNLO Active[10]Extended π-conjugation, Alkoxy groups
Naphthalene-containing Chalcone 6MN3MPP4.3 times KDP (Urea is ~3.5x KDP)[15]Extended π-conjugation with naphthalene ring

Table 1: Comparative SHG efficiencies of Urea and various chalcone derivatives.

The data clearly indicates that the architectural sophistication of chalcones, with their extensive π-electron systems, translates directly into a more potent NLO response compared to the simpler urea molecule.

Experimental Protocol: The Kurtz-Perry Powder Technique

To ensure the trustworthiness and reproducibility of NLO efficiency measurements, a standardized protocol is essential. The Kurtz-Perry powder technique is a rapid and reliable method for screening powdered crystalline materials for SHG activity.[11][12][16]

Objective: To determine the relative SHG efficiency of a powdered sample by comparing its second-harmonic signal intensity to that of a reference standard (e.g., urea or KDP).

Materials and Equipment:

  • High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).

  • Powdered sample of the material to be tested (sieved to a uniform particle size, typically 75-125 µm).

  • Powdered reference sample (urea or KDP, sieved to the same particle size).

  • Sample holder (e.g., a 2-mm thick cell with fused quartz windows).

  • Appropriate optical filters to block the fundamental laser wavelength and transmit the second-harmonic wavelength (e.g., 532 nm for a 1064 nm fundamental).

  • Photodetector (e.g., a photomultiplier tube).

  • Oscilloscope or power meter for signal measurement.

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind the crystalline material into a fine powder.

    • Use sieves to sort the powder into a specific particle size range (e.g., 74-125 µm) to ensure consistency and minimize scattering effects.[11]

    • Prepare the reference material (urea) in the same manner.

    • Fill the sample cell with the powdered material, ensuring a consistent packing density.

  • Experimental Setup:

    • Align the pulsed laser so that the beam passes through the center of the sample cell at normal incidence.

    • Place the photodetector directly behind the sample cell.

    • Position the filter pack between the sample cell and the detector to isolate the second-harmonic signal.

  • Data Acquisition:

    • Irradiate the reference sample (urea) with the laser beam.

    • Measure and record the intensity of the generated second-harmonic signal (I₂ω_ref).

    • Without changing the experimental setup, replace the reference sample with the test sample (2,2'-dimethylchalcone).

    • Irradiate the test sample with the same laser intensity.

    • Measure and record the intensity of the second-harmonic signal from the test sample (I₂ω_sample).

  • Calculation of Relative SHG Efficiency:

    • The relative SHG efficiency is calculated as the ratio of the signal from the test sample to the signal from the reference sample: Relative SHG Efficiency = I₂ω_sample / I₂ω_ref

KurtzPerry_Workflow cluster_laser Laser System cluster_sample Sample Stage cluster_detection Detection System Laser Pulsed Laser (e.g., Nd:YAG, 1064 nm) SampleHolder Powder Sample Cell (e.g., 2,2'-dimethylchalcone) Laser->SampleHolder Fundamental Beam (ω) Filters Optical Filters (Block 1064 nm, Pass 532 nm) SampleHolder->Filters Transmitted Light (ω + 2ω) Detector Photodetector (PMT) Filters->Detector SHG Signal (2ω) Display Oscilloscope / Power Meter Detector->Display Electrical Signal

Caption: Experimental setup for the Kurtz-Perry powder technique.

Causality and Concluding Insights

The superior NLO efficiency observed in chalcone derivatives compared to urea is not coincidental but is a direct result of fundamental principles of molecular engineering.

  • π-Conjugation: The extended bridge of delocalized π-electrons in the chalcone backbone provides a much larger and more polarizable electron cloud than that in urea. This increased polarizability is directly proportional to the second-order susceptibility, leading to a more efficient SHG process.

  • Intramolecular Charge Transfer (ICT): The donor-π-acceptor (D-π-A) framework inherent in many functionalized chalcones creates a highly efficient pathway for ICT upon interaction with an intense light field. This charge redistribution significantly enhances the molecular hyperpolarizability, which is the microscopic origin of the NLO effect.[17] Urea's ICT is less pronounced due to its smaller molecular size and less extensive conjugation.

  • Structural Tunability: The chalcone scaffold is exceptionally versatile. Researchers can systematically modify the donor and acceptor groups on the terminal phenyl rings to optimize the NLO response, a level of fine-tuning not possible with the urea molecule.[6][8]

References

  • Second-order nonlinear optical properties of two chalcone derivatives: insights
  • NONLINEAR OPTICAL PROPERTIES OF CHALCONES - Optica Publishing Group.
  • Second-order nonlinear optical properties of two chalcone derivatives: insights
  • Nonlinear optical properties of chalcone derivatives using hybrid experimental and density functional theory methods | Semantic Scholar.
  • An Evaluation of Nonlinear Optical Materials by the Second-Harmonic Powder Technique - DTIC.
  • SYNTHESIS, PHOTOPHYSICAL AND COMPUTATIONAL APPROACHES ON NONLINEAR OPTICAL (NLO)
  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Gener
  • Kurtz Powder Technique Basic Paper | PDF | Nonlinear Optics | Laser - Scribd.
  • kurtz-perry powder technique: Topics by Science.gov.
  • Kurtz, S.K. and Perry, T.T. (1968) A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39, 3798-3813. - References - Scientific Research Publishing.
  • Growth and Characterization of Mixed Urea and Thiourea NLO Organic Crystal - IOSR Journal.
  • Mechanism of linear and nonlinear optical properties of the urea crystal family - PubMed.
  • First-principles study of the dynamical and nonlinear optical properties of urea single crystals - RSC Publishing.
  • Synthesis, crystal growth and studies on non-linear optical property of new chalcones | Request PDF - ResearchG
  • First principles crystal engineering of nonlinear optical materials. I. Prototypical case of urea | The Journal of Chemical Physics | AIP Publishing.
  • Mechanism of Linear and Nonlinear Optical Properties of the Urea Crystal Family | Request PDF - ResearchG
  • Synthesis, growth, structure and characterization of chalcone crystal: A novel organic NLO material | Request PDF - ResearchG
  • Molecular Structure Design, Crystal Growth, and Characterization of New Types of Organic Nonlinear Optical Chalcone Crystals - ResearchG
  • A Comprehensive Review on Second Harmonic Generation: Mechanisms, Applic
  • Second Harmonic Gener

Sources

Comparative

Comparative UV-Vis Absorption Spectrum Validation of 1,3-Bis(2-methylphenyl)prop-2-en-1-one

Executive Summary & Technical Context Compound: 1,3-Bis(2-methylphenyl)prop-2-en-1-one (also known as 2,2'-dimethylchalcone). CAS: 13565-37-2 (Isomeric generic) / Specific isomer references may vary.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: 1,3-Bis(2-methylphenyl)prop-2-en-1-one (also known as 2,2'-dimethylchalcone). CAS: 13565-37-2 (Isomeric generic) / Specific isomer references may vary. Molecular Formula:


Molecular Weight:  236.31  g/mol 

This guide provides a rigorous framework for validating the UV-Vis absorption profile of 1,3-Bis(2-methylphenyl)prop-2-en-1-one . Unlike its planar analogs (e.g., the unsubstituted parent chalcone or the 4,4'-isomer), this specific ortho-substituted derivative exhibits unique spectral characteristics driven by steric inhibition of resonance .

The Critical Validation Metric: The presence of methyl groups at the ortho (2,2') positions creates significant steric clash with the carbonyl and alkene bridge. This forces the aromatic rings to twist out of planarity with the enone system, reducing the effective conjugation length. Consequently, the validation of this compound relies on detecting a distinct hypsochromic (blue) shift and hypochromic effect (reduced intensity) relative to the 4,4'-isomer.

Experimental Workflow & Synthesis Validation

To ensure spectral data integrity, the sample must be synthesized and purified using a protocol that minimizes contamination from unreacted aldehydes, which absorb in the competitive UV region (250–300 nm).

Synthesis Protocol (Claisen-Schmidt Condensation)
  • Reagents: 2-Methylacetophenone (10 mmol), 2-Methylbenzaldehyde (10 mmol), NaOH (40% aq), Ethanol (95%).

  • Procedure:

    • Dissolve 2-methylacetophenone in ethanol.

    • Add 2-methylbenzaldehyde.

    • Add NaOH dropwise at 0–5°C. Note: The reaction rate will be slower than unsubstituted chalcone due to steric hindrance.

    • Stir at room temperature for 24–48 hours.

    • Precipitate with ice water, filter, and recrystallize from ethanol (critical for removing starting materials).

Validation Workflow Diagram

The following flowchart outlines the decision logic for validating the synthesized compound using UV-Vis data.

ValidationWorkflow Start Start: Purified Sample Prep Prepare 10μM Solution (Ethanol) Start->Prep Scan Scan 200–500 nm Prep->Scan Analyze Identify Lambda Max (Band I) Scan->Analyze Check1 Is Lambda Max < 300 nm? Analyze->Check1 Check2 Is Lambda Max > 315 nm? Check1->Check2 No Result1 PASS: Steric Twist Confirmed (2,2'-isomer) Check1->Result1 Yes (Hypsochromic Shift) Result2 FAIL: Likely 4,4'-isomer (Planar Conjugation) Check2->Result2 Yes (Bathochromic Shift) Result3 FAIL: Unreacted Aldehyde or Parent Chalcone Check2->Result3 No (Intermediate)

Caption: Logic flow for distinguishing the 2,2'-isomer from planar analogs based on spectral shifts.

Comparative Spectral Analysis

This section provides the reference data required to benchmark your experimental results. The values below represent the expected spectral behavior in Ethanol.

Comparative Data Table
ParameterTarget: 2,2'-Dimethyl Control 1: Unsubstituted Control 2: 4,4'-Dimethyl Mechanistic Driver

(Band I)
285 – 295 nm 308 – 312 nm315 – 325 nmConjugation Length
Shift Type Hypsochromic (Blue) ReferenceBathochromic (Red)Steric vs. Electronic

(L/mol[1]·cm)
Lower (< 20,000) High (~22,000)High (> 25,000)Transition Probability
Band II (

)
~240 nm~226 nm~230 nmBenzoyl Moiety
Interpretation of Results
  • The Blue Shift (Hypsochromic):

    • Observation: The target 2,2'-isomer absorbs at a significantly lower wavelength (approx. 15–25 nm lower) than the unsubstituted parent.

    • Causality: The methyl groups at the ortho positions collide with the carbonyl oxygen and vinylic protons. To relieve this strain, the phenyl rings rotate out of the plane of the

      
      -unsaturated ketone system. This breaks the extended 
      
      
      
      -conjugation, increasing the energy gap (
      
      
      ) between HOMO and LUMO, thus requiring higher energy (shorter wavelength) photons for excitation.
  • The Red Shift (Bathochromic) in Controls:

    • The 4,4'-isomer retains planarity. The methyl groups act purely as weak electron donors (hyperconjugation), which slightly lowers the energy gap, causing a red shift relative to the unsubstituted parent.

Method Validation Protocol

To publish or utilize this data in drug development, the method itself must be validated for linearity and precision.

Linearity (Beer-Lambert Law)
  • Objective: Confirm that absorbance is directly proportional to concentration within the analytical range.

  • Protocol:

    • Prepare a stock solution: 1.0 mM in Ethanol.

    • Prepare 5 working standards: 5, 10, 20, 40, and 50

      
      .
      
    • Measure Absorbance at

      
       (determined in Section 3).[1]
      
    • Acceptance Criteria:

      
      .
      
Solvent Effects (Solvatochromism)

Chalcones exhibit solvatochromism due to the polarity of the carbonyl group.

  • Experiment: Record spectra in Cyclohexane (non-polar) and Ethanol (polar).

  • Expected Result:

    • 
       (Band I):  Slight red shift in ethanol due to stabilization of the excited state.
      
    • 
       (Shoulder):  Blue shift in ethanol (hydrogen bonding stabilizes the ground state lone pair).
      
Mechanistic Pathway Diagram

Understanding the electronic transition helps explain the sensitivity to impurities.

ElectronicTransition Ground Ground State (S0) Planarity Distorted Excitation UV Absorption (hv) Ground->Excitation Excited Excited State (S1) (π -> π*) Excitation->Excited Steric Steric Hindrance (2,2'-Methyls) Steric->Ground Twists Rings Conjugation Effective Conjugation Length Reduced Steric->Conjugation Conjugation->Excited Increases Energy Gap (Blue Shift)

Caption: Impact of steric hindrance on the electronic energy gap and resulting spectral shift.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,2',4-Trihydroxy-5'-methylchalcone. Retrieved from

  • FABAD J. Pharm. Sci. (2004). Spectral Properties of Chalcones II. Vol 29, 205-218. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). UV/Visible Spectrum of (E)-1,3-diphenylprop-2-en-1-one. NIST Chemistry WebBook, SRD 69. Retrieved from

  • MDPI. (2021). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules. Retrieved from

  • Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Retrieved from [3]

Sources

Validation

A Comparative Guide to the Second Harmonic Generation (SHG) Efficiency of Chalcone Derivatives

This guide provides a comprehensive framework for evaluating the second harmonic generation (SHG) efficiency of 1,3-Bis(2-methylphenyl)prop-2-en-1-one, a chalcone derivative with potential for nonlinear optical (NLO) app...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the second harmonic generation (SHG) efficiency of 1,3-Bis(2-methylphenyl)prop-2-en-1-one, a chalcone derivative with potential for nonlinear optical (NLO) applications. While specific experimental SHG data for this compound is not yet prevalent in published literature, this document details the necessary experimental protocols, establishes a robust comparative framework against known standards and structurally similar molecules, and explores the underlying scientific principles governing NLO activity in this class of materials.

Introduction: The Promise of Chalcones in Nonlinear Optics

Nonlinear optics is a cornerstone of modern photonics, enabling technologies such as frequency conversion, optical data storage, and 3D microfabrication.[1] The efficiency of these technologies hinges on materials with high second-order nonlinear susceptibility (χ(2)). Organic materials, particularly chalcone derivatives, have emerged as a highly promising class for NLO applications.[1] Their core structure, an α,β-unsaturated ketone flanked by two aromatic rings, provides a versatile scaffold. By modifying the substituents on these rings, one can finely tune the molecule's electronic properties, including its first hyperpolarizability (β), and influence the crystal packing, which is critical for achieving the non-centrosymmetric structure required for SHG.[1][2]

1,3-Bis(2-methylphenyl)prop-2-en-1-one presents an interesting case. The presence of ortho-methyl groups may induce steric effects that influence the planarity of the molecule and its subsequent crystal lattice formation. Evaluating its SHG efficiency is crucial to understanding how such structural modifications impact NLO performance.

Comparative Framework: Selecting Benchmarks for Evaluation

To meaningfully assess the SHG efficiency of a novel compound, it must be compared against established benchmarks. We propose a multi-tiered comparison including inorganic and organic standards, as well as structurally analogous chalcones.

cluster_Target Target Compound cluster_Comparators Comparative Materials Target 1,3-Bis(2-methylphenyl)prop-2-en-1-one KDP KDP (Inorganic Standard) Target->KDP Compared Against Urea Urea (Organic Standard) Target->Urea Compared Against BMPD BMPD (High-Efficiency Chalcone) Target->BMPD Compared Against DMC 4,4'-Dimethylchalcone (Structural Analogue) Target->DMC Compared Against

Caption: Logical framework for the comparative analysis.

  • Inorganic Standard (KDP): Potassium Dihydrogen Phosphate (KDP) is a widely used inorganic NLO crystal, serving as a primary reference for SHG measurements.[3]

  • Organic Standard (Urea): Urea is a common organic reference material. Many novel organic NLO materials have their efficiencies reported relative to urea.[4]

  • High-Efficiency Chalcone Analogue (BMPD): (1E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-one is a chalcone derivative reported to have a very high SHG efficiency, approximately 13.33 times that of urea.[5] Its methoxy groups act as strong electron-donating groups, enhancing the NLO response.

  • Structural Analogue (4,4'-Dimethylchalcone): (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one is a direct structural analogue where the methyl groups are in the para-position instead of the ortho-position.[6] Comparing against this molecule will directly probe the effect of substituent position on SHG efficiency.

Quantitative Performance Comparison

The following table summarizes the reported SHG efficiencies of the selected comparative materials. The efficiency of the target compound, 1,3-Bis(2-methylphenyl)prop-2-en-1-one, is listed as "To Be Determined" (TBD), highlighting the objective of the experimental evaluation outlined in this guide.

Compound NameAbbreviationTypeRelative SHG Efficiency (Powder)Crystal SystemSpace GroupReference
Potassium Dihydrogen PhosphateKDPInorganic Standard1.0 (by definition)TetragonalI-42d[3]
UreaUreaOrganic Standard~1.0 vs KDPTetragonalP-421m[4]
(1E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-oneBMPDHigh-Efficiency Chalcone~13.33 x Urea OrthorhombicAba2 (Noncentrosymmetric)[5]
3-Chloro-5-bromo-2-salicylidene-chalcone3C5B2SCComparative Chalcone~1.7 x UreaMonoclinicP2 (Noncentrosymmetric)[4]
1,3-Bis(2-methylphenyl)prop-2-en-1-one -Target Compound TBD TBD TBD -

Experimental Methodology: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is the universally accepted method for the initial screening of materials for second-order NLO properties.[7] It provides a rapid and reliable semi-quantitative measure of a material's SHG efficiency relative to a known standard.[8]

Causality: The core principle is to illuminate a powdered sample with a high-intensity laser and measure the intensity of the generated second-harmonic light. By comparing this intensity to that produced by a standard material under identical conditions, one can determine the relative SHG efficiency.[8] A non-zero SHG signal is a direct confirmation that the material crystallizes in a non-centrosymmetric space group, a prerequisite for a bulk χ(2) effect.[9]

Caption: Experimental workflow for the Kurtz-Perry SHG measurement.

Step-by-Step Protocol
  • Sample Preparation & Synthesis:

    • Synthesize 1,3-Bis(2-methylphenyl)prop-2-en-1-one via a Claisen-Schmidt condensation of 2-methylacetophenone and 2-methylbenzaldehyde.[10]

    • Purify the resulting chalcone by recrystallization to obtain high-quality crystalline material.

    • Gently grind the crystalline sample into a fine powder using an agate mortar.

    • Causality: Grinding creates a sample of randomly oriented micro-crystals, averaging the SHG response over all crystallographic directions.

    • Sieve the powder to achieve a uniform particle size range (e.g., 100-150 µm).

    • Causality: Particle size significantly affects light scattering and phase-matching conditions within the powder.[11] Using a consistent, optimized particle size for both the sample and the reference is critical for reproducible results.[12]

    • Pack the sieved powder into a sample holder, such as a thin glass capillary tube or a pressed disk, ensuring a consistent packing density.

  • Optical Setup & Measurement:

    • Utilize a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm as the excitation source.[11]

    • Direct the laser beam onto the packed powder sample.

    • Collect the back-scattered or forward-scattered light.

    • Pass the collected light through a filter designed to block the fundamental 1064 nm wavelength while transmitting the second harmonic signal at 532 nm (green light).

    • Detect the 532 nm signal using a sensitive photodetector, such as a photomultiplier tube (PMT).

    • Record the peak intensity of the SHG signal using an oscilloscope.

    • Self-Validation: Without changing any parameters of the optical setup (laser power, detector gain), replace the target sample with the reference standard (e.g., KDP or Urea of the same particle size and packing density) and repeat the measurement.

  • Data Analysis:

    • The relative SHG efficiency is calculated as the ratio of the signal intensity from the sample to the signal intensity from the reference.

    • For a more rigorous analysis, it is crucial to select a reference material with a similar band gap and refractive index to the sample to minimize discrepancies arising from absorption and scattering effects.[8]

Conclusion and Future Outlook

This guide establishes a comprehensive methodology for the characterization of the SHG efficiency of 1,3-Bis(2-methylphenyl)prop-2-en-1-one. By employing the Kurtz-Perry powder technique and comparing the results against well-established standards like KDP and high-performance chalcones like BMPD, researchers can accurately place the NLO performance of this novel material within the broader landscape of organic NLO crystals.

The key determinant of the observed SHG efficiency will be the crystal structure adopted by 1,3-Bis(2-methylphenyl)prop-2-en-1-one. Should the material crystallize in a non-centrosymmetric space group, subsequent efforts should focus on growing large, high-quality single crystals. This would enable precise determination of the second-order nonlinear susceptibility tensor (dij) through Maker fringe analysis and pave the way for its potential integration into photonic devices.

References

  • Optica Publishing Group. (n.d.). NONLINEAR OPTICAL PROPERTIES OF CHALCONES. Retrieved from [Link]

  • Laser Laboratorium Göttingen. (n.d.). Experimental setup. Retrieved from [Link]

  • Holland, K. M., Alejandro, A., Ludlow, D. J. H., Petersen, P. K., Wright, M. A., Chartrand, C. C., Michaelis, D. J., Johnson, J. A., & Patterson, J. E. (2023). Characterization of organic crystals for second-harmonic generation. Optics Letters, 48(22), 5855. [Link]

  • Request PDF. (n.d.). Second harmonic generation and crystal growth of new chalcone derivatives. Retrieved from [Link]

  • Sallum, L. O., Valverde, C., Andrade, I. L., D'Oliveira, G. D. C., Perez, C. N., Camargo, A. J., Osório, F. A. P., et al. (2022). Chalcone as Potential Nonlinear Optical Material: A Combined Theoretical, Structural, and Spectroscopic Study. The Journal of Physical Chemistry C, 126(32), 13699–13712. [Link]

  • SPIE Digital Library. (2024). Extremely efficient terahertz second-harmonic generation from organic crystals. Retrieved from [Link]

  • Request PDF. (n.d.). Characterization of organic crystals for second-harmonic generation. Retrieved from [Link]

  • Holland, K. M., Alejandro, A., Ludlow, D. J. H., Petersen, P. K., Wright, M. A., Chartrand, C. C., Michaelis, D. J., Johnson, J. A., & Patterson, J. E. (2023). Characterization of organic crystals for second-harmonic generation. Optics Letters, 48(22), 5855–5858. [Link]

  • Scribd. (n.d.). Nonlinear Optical Properties of Chalcones. Retrieved from [Link]

  • Cyparis, S., et al. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. Journal of Applied Physics, 115(7), 073103. [Link]

  • Li, W., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116. [Link]

  • Science.gov. (n.d.). kurtz-perry powder technique: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Kurtz-Perry powder SHG experimental setup. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental arrangement of Kurtz-Perry technique. Retrieved from [Link]

  • National Science Foundation. (2023). Characterization of organic crystals for second-harmonic generation. Retrieved from [Link]

  • Li, W., et al. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116. [Link]

  • Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798-3813. [Link]

  • Google Patents. (n.d.). Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
  • Semantic Scholar. (n.d.). Nonlinear optical properties of chalcone derivatives-a short review. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one. Retrieved from [Link]

  • Mol-Instincts. (n.d.). (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). (E)-1,3-BIS(4-METHOXYPHENYL)PROP-2-EN-1-ONE. Retrieved from [Link]

  • Kumar, M. S., et al. (2020). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1934–1938. [Link]

  • MDPI. (n.d.). Enhancing High-Order Harmonic Generation Efficiency Through Molecular Size and Orientation Effects: A Pathway to Ultrafast Chemical Dynamics Studies. Retrieved from [Link]

  • Lu, X., et al. (2020). Efficient photo-induced second harmonic generation in silicon nitride photonics. Nature Communications, 11(1), 473. [Link]

  • National Institute of Standards and Technology. (2019). Efficient photo-induced second harmonic generation in silicon nitride photonics. Retrieved from [Link]

  • Anusha, M., et al. (2020). Synthesis, crystal growth and characterization of (1E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-one (BMPD). AIP Conference Proceedings, 2244(1), 020002. [Link]

  • ResearchGate. (n.d.). SARs comparison of chalcones vs chromones. Retrieved from [Link]

  • Journal of Materials Chemistry Blog. (2025). June 2025. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis, crystal growth, characterization and structure–NLO property relationship in 1,3-bis(4-methoxyphenyl)prop-2-en-1-one single crystal. Retrieved from [Link]

  • UNICAMP. (n.d.). Second Harmonic Generation in Optical Waveguides. Retrieved from [Link]

  • JETIR. (n.d.). A Review of Second Harmonic Generation (SHG) Efficiency in Inorganic Crystals. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. Retrieved from [Link]

  • MDPI. (2024). Boosting Second Harmonic Generation Efficiency and Nonlinear Susceptibility via Metasurfaces Featuring Split-Ring Resonators and Bowtie Nanoantennas. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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